molecular formula C7H3F4NO2 B1316507 3-Fluoro-5-(trifluoromethyl)picolinic acid CAS No. 89402-28-8

3-Fluoro-5-(trifluoromethyl)picolinic acid

Cat. No.: B1316507
CAS No.: 89402-28-8
M. Wt: 209.1 g/mol
InChI Key: CRZWUUUZTIMHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS 89402-28-8) is a high-value halogenated picolinic acid derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry . The molecular scaffold features a picolinic acid core substituted with both a fluorine atom and a trifluoromethyl (-CF3) group, which are strategically placed to modulate the compound's physicochemical properties and biological activity . The incorporation of fluorine and the trifluoromethyl group is a well-established strategy in lead compound optimization. The strong electron-withdrawing nature of these substituents can significantly alter the acidity (pKa) of the carboxylic acid, influence the molecular conformation, and enhance metabolic stability and membrane permeability, making this compound a valuable building block for drug discovery and agrochemical research . This compound is available with high purity levels, including 98% and 99%, and is offered in various quantities from milligrams to bulk kilograms . It is supplied as a solid and should be stored under an inert atmosphere at 2-8°C . Attention: This product is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZWUUUZTIMHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514772
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-28-8
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethyl)picolinic acid, a fluorinated pyridine derivative of significant interest in agrochemical and pharmaceutical research. This document details its chemical and physical properties, provides a representative synthetic protocol, and explores its application as a synthetic auxin herbicide. A key focus is the elucidation of the auxin signaling pathway, a likely mechanism of action for its herbicidal properties, visualized through a detailed diagram. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel bioactive molecules.

Chemical and Physical Properties

This compound, identified by the CAS number 89402-28-8 , is a solid, fluorinated aromatic carboxylic acid.[1][2] The presence of both a fluorine atom and a trifluoromethyl group significantly influences its chemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal and agricultural chemistry.

Table 1: Quantitative Data for this compound

PropertyValueSource(s)
CAS Number 89402-28-8[1][2]
Molecular Formula C₇H₃F₄NO₂[2]
Molecular Weight 209.1 g/mol [3]
Physical Form Solid[2]
Purity Typically ≥98%[2]
Storage Conditions 2-8°C, under inert atmosphere[3]

Synthesis and Experimental Protocols

Synthesis of this compound

Experimental Workflow for Synthesis

G start 2,3-dichloro-5-(trichloromethyl)pyridine step1 Fluorination (e.g., HF or other fluorinating agent) start->step1 intermediate1 2,3-dichloro-5-(trifluoromethyl)pyridine step1->intermediate1 step2 Cyanation (e.g., NaCN or KCN) intermediate1->step2 intermediate2 3-chloro-2-cyano-5-(trifluoromethyl)pyridine step2->intermediate2 step3 Fluorination (Halex reaction) (e.g., KF) intermediate2->step3 intermediate3 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine step3->intermediate3 step4 Hydrolysis (Acid or base catalyzed) intermediate3->step4 product This compound step4->product

Caption: Representative synthetic workflow for this compound.

Detailed Methodology (Representative Protocol):

  • Fluorination of the Trichloromethyl Group: 2,3-dichloro-5-(trichloromethyl)pyridine is treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often under pressure and at elevated temperatures, to selectively convert the trichloromethyl group to a trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Cyanation: The 2-chloro substituent of 2,3-dichloro-5-(trifluoromethyl)pyridine is then displaced with a cyanide group, for instance, by reaction with sodium cyanide or potassium cyanide in a polar aprotic solvent like DMSO or DMF, to produce 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.

  • Halogen Exchange (Halex) Reaction: The remaining chloro group at the 3-position is replaced by a fluorine atom using a fluoride salt such as potassium fluoride. This reaction is typically carried out in a high-boiling polar aprotic solvent. This step yields 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine.

  • Hydrolysis: The nitrile group of 2-cyano-3-fluoro-5-(trifluoromethyl)pyridine is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidic workup, will yield the final product, this compound.

Biological Assay: Root Growth Inhibition for Herbicidal Activity

Picolinic acid derivatives are known to act as synthetic auxins, a class of herbicides.[1][4] A common method to assess the herbicidal activity of such compounds is to measure their effect on the root growth of a model plant, such as Arabidopsis thaliana.

Experimental Protocol:

  • Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10 mM.

  • Preparation of Growth Media: A sterile plant growth medium (e.g., Murashige and Skoog medium) is prepared and autoclaved. After cooling to approximately 50°C, the stock solution of the test compound is added to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A control medium containing the same concentration of DMSO without the test compound is also prepared. The medium is then poured into sterile petri dishes.

  • Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized (e.g., with 70% ethanol followed by a bleach solution) and then rinsed with sterile water. The sterilized seeds are then sown on the petri dishes containing the control and test media.

  • Incubation: The petri dishes are sealed and kept at 4°C for 2-3 days for stratification. Subsequently, they are transferred to a growth chamber with a controlled light/dark cycle (e.g., 16 hours light/8 hours dark) and temperature (e.g., 22°C).

  • Data Collection and Analysis: After a set period of growth (e.g., 7-10 days), the plates are photographed, and the primary root length of the seedlings is measured using image analysis software. The root growth in the presence of the test compound is compared to the root growth of the control seedlings to determine the percentage of inhibition.

Signaling Pathway

The herbicidal activity of picolinic acid derivatives is often attributed to their action as synthetic auxins.[1][4] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins can disrupt these processes, leading to uncontrolled growth and eventually plant death.

The primary mechanism of auxin signaling involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[5][6] The binding of auxin stabilizes the interaction between TIR1/AFB and the Aux/IAA protein, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This leads to changes in gene expression that mediate the physiological responses to auxin.

Auxin Signaling Pathway

G cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Targets Ub Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Response Altered Gene Expression & Uncontrolled Growth Auxin_Genes->Response Ub->Aux_IAA Ubiquitinates

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Fluoro-5-(trifluoromethyl)picolinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and process diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted pyridine carboxylic acid derivative. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules containing this scaffold, making it a highly sought-after intermediate in medicinal chemistry and crop science. Its synthesis is, therefore, of significant interest to researchers in these fields.

Primary Synthetic Pathway

The most direct and commonly employed synthetic route to this compound involves a two-step process starting from a commercially available precursor, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. This pathway consists of a nucleophilic aromatic substitution (SNA_r) reaction to introduce the fluorine atom, followed by the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Fluorination cluster_1 Step 2: Hydrolysis A 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine B 3-Fluoro-5-(trifluoromethyl)picolinonitrile A->B CsF, DMSO 80-95 °C C 3-Fluoro-5-(trifluoromethyl)picolinonitrile D This compound C->D NaOH (aq) Heat

Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile

This procedure outlines the fluorination of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.

Methodology:

A suspension of cesium fluoride (CsF) and a catalytic amount of potassium carbonate (K₂CO₃) in anhydrous dimethyl sulfoxide (DMSO) is prepared under an inert nitrogen atmosphere. The mixture is heated to 80 °C, at which point 3-chloro-2-cyano-5-(trifluoromethyl)pyridine is added. The reaction temperature is then raised to 95 °C and maintained for a short period to drive the reaction to completion. Upon cooling, the reaction mixture is poured into ice water and extracted with an organic solvent. The combined organic layers are then evaporated to yield the solid product, 3-Fluoro-5-(trifluoromethyl)picolinonitrile.[1]

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Yield (%)
3-Chloro-2-cyano-5-(trifluoromethyl)pyridineC₇H₂ClF₃N₂206.550.0428.7-
Cesium FluorideCsF151.900.0639.6-
Potassium CarbonateK₂CO₃138.210.00180.250-
3-Fluoro-5-(trifluoromethyl)picolinonitrileC₇H₂F₄N₂190.10~0.042~8.0~100

Experimental_Workflow_Step1 A Suspend CsF and K₂CO₃ in anhydrous DMSO under N₂ B Heat to 80 °C A->B C Add 3-chloro-2-cyano-5-(trifluoromethyl)pyridine B->C D Heat to 95 °C for 20 min C->D E Cool to 55 °C and pour into ice water D->E F Extract with hexane and dichloromethane E->F G Combine organic phases and evaporate solvent F->G H Obtain solid 3-Fluoro-5-(trifluoromethyl)picolinonitrile G->H

Experimental workflow for the synthesis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile.
Step 2: Synthesis of this compound

This procedure details the hydrolysis of the nitrile intermediate to the final carboxylic acid product.

Methodology:

General Quantitative Data for Cyanopyridine Hydrolysis:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar Ratio
Cyanopyridine--1
Sodium HydroxideNaOH40.001.5 - 1.75
WaterH₂O18.02Solvent
Picolinic Acid---

Reaction Conditions:

ParameterValue
Temperature50 - 130 °C
Reaction TimeVaries (monitor for completion)

Experimental_Workflow_Step2 A Dissolve 3-Fluoro-5-(trifluoromethyl)picolinonitrile in aqueous NaOH B Heat the reaction mixture A->B C Monitor reaction progress (TLC/HPLC) B->C D Cool the reaction mixture C->D E Acidify with HCl to precipitate the product D->E F Filter the solid product E->F G Wash with cold water and dry F->G H Obtain this compound G->H

General experimental workflow for the hydrolysis of the nitrile intermediate.

Alternative Synthetic Considerations

While the fluorination of a chloro-precursor followed by hydrolysis is a common approach, other synthetic strategies for related trifluoromethylpyridines have been reported. These include vapor-phase chlorination/fluorination of picoline derivatives and cyclocondensation reactions using trifluoromethyl-containing building blocks. However, for the specific synthesis of this compound, the pathway detailed above is the most direct based on available literature.

Conclusion

The synthesis of this compound is achievable through a robust two-step sequence involving fluorination and hydrolysis. This guide provides the fundamental procedures and quantitative data to aid researchers in the preparation of this valuable synthetic intermediate. It is recommended that the general hydrolysis protocol be optimized for the specific substrate to maximize yield and purity. Standard laboratory safety precautions should be followed at all times.

References

Technical Guide: Safety and Handling of 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS RN: 89402-28-8). The information is intended to support laboratory personnel in minimizing risks and ensuring safe operational practices.

Chemical Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 89402-28-8[1][2][3][4]
Molecular Formula C₇H₃F₄NO₂[2][4][5]
Molecular Weight 209.10 g/mol [2][5]
SMILES Code O=C(O)C1=NC=C(C(F)(F)F)C=C1F[2]
InChI Key Information not readily available
Appearance Solid (form may vary)
Storage Temperature 2-8°C, under an inert atmosphere[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[2]

Signal Word: Warning[2]

GHS Pictograms:

alt text

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store at 2-8°C under an inert atmosphere.[5]

Accidental Release Measures

  • Small Spills: Carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and collect the material for disposal. Prevent entry into waterways.

Toxicological and Ecotoxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Experimental Workflows and Logical Relationships

The following diagrams illustrate standard workflows for handling hazardous chemicals and the logical progression of chemical safety management.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet Assess_Risks Assess Risks Review_SDS->Assess_Risks Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Weigh_Chemical Weigh Chemical in Fume Hood Select_PPE->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste

Caption: General workflow for handling hazardous laboratory chemicals.

Chemical_Safety_Management Hazard_ID Hazard Identification (GHS Classification) Risk_Assessment Risk Assessment (Exposure Potential) Hazard_ID->Risk_Assessment Control_Measures Control Measures (PPE, Engineering Controls) Risk_Assessment->Control_Measures Safe_Handling Safe Handling & Disposal Control_Measures->Safe_Handling

Caption: Logical relationship of chemical safety management components.

References

Commercial Suppliers and Technical Guide for 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)picolinic acid (CAS No. 89402-28-8) is a fluorinated pyridine carboxylic acid derivative. Its structural features, including the fluorine and trifluoromethyl substituents, make it a compound of significant interest in medicinal chemistry and agrochemical research. The electron-withdrawing nature of these groups can influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical for its biological activity. This guide provides an in-depth overview of the commercial availability of this compound, its chemical properties, a representative synthesis protocol, and its potential mechanism of action as a synthetic auxin herbicide.

Commercial Availability

Several chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities vary among suppliers. Below is a summary of information gathered from various commercial sources.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
CymitQuimica>98%100mg, 250mg, 1g, 5g
Achmem>95%5g, 10g, 25g, 50g
Sigma-AldrichNot specifiedVaries by partner
CookeChem97%Not specified
Fluorochem>95.0%+Not specified
MySkinRecipes97%100mg, 250mg, 1g, 5g, 10g

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 89402-28-8
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.1 g/mol
Appearance Solid
Boiling Point 244.7°C at 760 mmHg[1]
Storage 2-8°C, stored under inert gas[1][2]

Synthesis Methodology

Representative Experimental Protocol: Oxidation of 3-Fluoro-5-(trifluoromethyl)picoline

This protocol is a generalized procedure and may require optimization for this specific substrate.

Materials:

  • 3-Fluoro-5-(trifluoromethyl)picoline

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-Fluoro-5-(trifluoromethyl)picoline in a suitable solvent such as a mixture of pyridine and water.

  • Oxidation: Slowly add potassium permanganate to the stirred solution. The reaction is exothermic and the temperature should be monitored. After the initial reaction subsides, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Workup: Cool the reaction mixture to room temperature. The manganese dioxide byproduct can be removed by filtration. Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3.

  • Decolorization: If the solution is colored, add a small amount of sodium bisulfite until the color disappears.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether several times.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathway

Picolinic acid derivatives are a well-known class of synthetic auxin herbicides[1][3]. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants[3]. The primary mode of action involves the ubiquitin-proteasome pathway for protein degradation[4].

Synthetic auxins like picolinic acids bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[3][5]. This binding event promotes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins[4]. Consequently, the Aux/IAA repressors are polyubiquitinated and targeted for degradation by the 26S proteasome[5].

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[4]. The overexpression of these genes leads to a cascade of physiological effects, including epinastic growth, stem curling, and ultimately, plant death.

Below is a diagram illustrating the proposed signaling pathway for this compound, assuming it acts as a synthetic auxin herbicide.

Auxin_Signaling_Pathway cluster_cell Plant Cell Picolinic_Acid This compound SCFTIR1_AFB SCF-TIR1/AFB Complex Picolinic_Acid->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_Active Active ARF Auxin_Genes Auxin-Responsive Genes ARF_Active->Auxin_Genes Activates transcription ARF_Inactive Inactive ARF-Aux/IAA Complex ARF_Inactive->Aux_IAA ARF_Inactive->ARF_Active Release of ARF Response Uncontrolled Growth (Herbicidal Effect) Auxin_Genes->Response Leads to

Caption: Proposed signaling pathway for this compound as a synthetic auxin herbicide.

Experimental Workflow for Herbicide Activity Screening

To evaluate the herbicidal activity of this compound, a standardized workflow can be employed. This typically involves dose-response studies on model plant species.

Herbicide_Screening_Workflow cluster_workflow Herbicidal Activity Screening A Prepare stock solution of This compound D Apply different concentrations of the compound A->D B Select model plant species (e.g., Arabidopsis thaliana) C Germinate seeds and grow seedlings B->C C->D E Incubate under controlled conditions D->E F Measure endpoints (e.g., root length, biomass) E->F G Data analysis (e.g., IC50 determination) F->G

References

The Pivotal Role of 3-Fluoro-5-(trifluoromethyl)picolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)picolinic acid, a fluorinated pyridine carboxylic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring, make it an attractive scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, with a focus on its application as a key intermediate in the synthesis of potent enzyme inhibitors.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of complex bioactive molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the reactivity and physicochemical properties of the picolinic acid moiety, making it a versatile component for generating compound libraries with diverse biological activities.

A notable example of its utility is in the development of inhibitors for Beta-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.

Case Study: BACE1 Inhibitors for Alzheimer's Disease

A significant application of this compound is demonstrated in the synthesis of iminothiadiazine dioxide derivatives, a class of potent BACE1 inhibitors. In this context, the picolinic acid is not the final active compound but serves as a critical starting material for constructing the inhibitor scaffold.

The general workflow for the synthesis of these BACE1 inhibitors involves the coupling of this compound with other heterocyclic intermediates. The resulting amide bond formation is a key step in assembling the final inhibitor structure.

Below is a generalized workflow illustrating the synthesis of a BACE1 inhibitor utilizing this compound.

BACE1_Inhibitor_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 This compound coupling Amide Coupling Reaction start1->coupling start2 Heterocyclic Amine Intermediate start2->coupling cyclization Cyclization/Further Modification coupling->cyclization product Iminothiadiazine Dioxide BACE1 Inhibitor cyclization->product

Caption: Generalized synthetic workflow for BACE1 inhibitors.

The rationale behind using the this compound fragment lies in its ability to impart desirable properties to the final inhibitor. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the fluorine atom can modulate pKa and improve cell permeability.

While specific quantitative data for the BACE1 inhibitory activity of compounds directly incorporating the unmodified this compound scaffold is not publicly available, the patent literature describing these iminothiadiazine dioxide derivatives reports potent inhibition of BACE1, suggesting the valuable contribution of this starting material to the overall activity of the final molecules.

Experimental Protocols

The following is a representative, generalized experimental protocol for the amide coupling reaction, a key step in the synthesis of BACE1 inhibitors, based on standard organic chemistry practices.

General Procedure for Amide Coupling:

  • Acid Activation: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent (e.g., HATU, HOBt/EDC; 1.1 equivalents) and a tertiary amine base (e.g., diisopropylethylamine; 2.0 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: The desired heterocyclic amine intermediate (1.0 equivalent) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with an aqueous acidic solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide product.

Signaling Pathway Context

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP). This cleavage is the first and rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. By inhibiting BACE1, the production of Aβ is reduced, which is a key therapeutic strategy for the treatment of Alzheimer's disease.

The logical relationship of BACE1 inhibition is depicted in the following diagram:

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C-terminal fragment β APP->CTF_beta BACE1 cleavage BACE1 BACE1 Enzyme Abeta Amyloid-β (Aβ) Peptides CTF_beta->Abeta γ-secretase cleavage gamma_secretase γ-secretase Plaques Amyloid Plaques Abeta->Plaques Inhibitor BACE1 Inhibitor (derived from 3-Fluoro-5- (trifluoromethyl)picolinic acid) Inhibitor->BACE1 Inhibits

Caption: The role of BACE1 inhibition in the amyloid cascade.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent BACE1 inhibitors for the potential treatment of Alzheimer's disease highlights its importance in the development of novel therapeutics. The unique electronic properties conferred by its fluorine and trifluoromethyl substituents provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Further exploration of this scaffold in the design of inhibitors for other enzyme targets and receptors is a promising avenue for future drug discovery efforts.

In-depth Technical Guide: Potential Applications of 3-Fluoro-5-(trifluoromethyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-fluoro-5-(trifluoromethyl)picolinic acid represent a promising class of compounds, primarily investigated for their potent herbicidal properties. This technical guide synthesizes the available scientific information on these derivatives, with a focus on their potential applications in agriculture. The core of their biological activity appears to be linked to the modulation of auxin signaling pathways in plants, leading to growth inhibition. This document provides an overview of their herbicidal efficacy, proposed mechanism of action, relevant experimental protocols, and a generalized workflow for their discovery and evaluation.

Core Compound

This compound is a fluorinated pyridinecarboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring is crucial for the biological activity of its derivatives. These electron-withdrawing groups can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which in turn affect its uptake, transport, and interaction with biological targets.

Potential Application: Herbicidal Activity

Research into structurally similar compounds, such as 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, strongly suggests that derivatives of this compound are likely to exhibit significant herbicidal activity. These compounds are classified as synthetic auxins, a class of herbicides that mimic the effects of the natural plant hormone auxin, but at supra-physiological concentrations, leading to uncontrolled growth and ultimately, plant death.

Quantitative Data on Herbicidal Efficacy of Structurally Related Compounds

The following table summarizes the herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds against various weed species. This data provides a strong rationale for investigating the herbicidal potential of this compound derivatives.

Compound IDTest SpeciesAssay TypeConcentration (µM)Inhibition (%)Reference
S-1Brassica napus (BN)Root Growth Inhibition250> 80%[1]
S-2Brassica napus (BN)Root Growth Inhibition250> 80%[1]
S-3Amaranthus retroflexus (AL)Post-emergence-100%[1]
S-4Amaranthus retroflexus (AL)Post-emergence-100%[1]

Note: The specific structures of compounds S-1 to S-4 are detailed in the referenced publication.

Proposed Mechanism of Action: Auxin Signaling Pathway Disruption

Synthetic auxins, like the proposed derivatives, disrupt the normal hormonal balance in susceptible plants. They bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, allows for the uncontrolled expression of auxin-responsive genes, resulting in a cascade of physiological effects including epinasty, callus growth, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Auxin Synthetic Auxin (e.g., Picolinic Acid Derivative) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Leads to Auxin_ext External Application Auxin_ext->Auxin

Figure 1: Proposed Auxin Signaling Pathway Disruption by Picolinic Acid Derivatives.

Experimental Protocols

General Synthesis of Picolinic Acid Amide Derivatives
  • Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). A coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), is added along with a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine). The mixture is stirred at room temperature for 1-2 hours to form the activated ester.

  • Amide Bond Formation: The desired amine (1.0-1.2 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature until completion (typically monitored by thin-layer chromatography or LC-MS).

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.

Root Growth Inhibition Assay for Herbicidal Activity

This bioassay provides a quantitative measure of a compound's herbicidal effect on seedling root development.

  • Preparation of Test Solutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired test concentrations.

  • Plating: Agar plates containing a suitable plant growth medium (e.g., Murashige and Skoog) are prepared. The test compound is incorporated into the agar at the desired final concentrations.

  • Seed Sterilization and Plating: Seeds of a susceptible indicator plant (e.g., Arabidopsis thaliana or Brassica napus) are surface-sterilized and placed on the agar plates.

  • Incubation: The plates are incubated in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle) for a defined period (e.g., 7-14 days).

  • Data Collection and Analysis: After the incubation period, the primary root length of the seedlings is measured. The percentage of root growth inhibition is calculated relative to a solvent-only control. The data can be used to determine the half-maximal inhibitory concentration (IC₅₀) value.

Experimental and Discovery Workflow

The discovery and development of novel agrochemicals, including picolinic acid-based herbicides, typically follows an iterative cycle of design, synthesis, testing, and analysis.

Agrochemical_Discovery_Workflow Design Design & Molecular Modeling Synthesis Chemical Synthesis of Derivatives Design->Synthesis Testing Biological Screening Synthesis->Testing Analysis Data Analysis & SAR Testing->Analysis Analysis->Design Iterative Cycle Lead_Opt Lead Optimization Analysis->Lead_Opt Lead_Opt->Synthesis Field_Trials Greenhouse & Field Trials Lead_Opt->Field_Trials

References

The Strategic Utility of 3-Fluoro-5-(trifluoromethyl)picolinic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-5-(trifluoromethyl)picolinic acid is a highly functionalized heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine and a trifluoromethyl group on the pyridine ring, make it a valuable synthon for the creation of novel and complex molecular architectures. This guide provides a comprehensive overview of its properties, key synthetic transformations, and its emerging applications, with a particular focus on its role in the development of new therapeutic agents.

Physicochemical Properties and Spectroscopic Data

This compound is a white to off-white solid at room temperature. The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the reactivity of the pyridine ring. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 89402-28-8
Molecular Formula C₇H₃F₄NO₂
Molecular Weight 209.10 g/mol [1]
Appearance Solid[2]
Boiling Point 244.7 °C at 760 mmHg[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Core Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of synthetic transformations, primarily involving the carboxylic acid moiety and the potential for cross-coupling reactions at the halogenated positions (though the fluoro group is generally less reactive in this context than chloro or bromo substituents).

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to amides, which are key structural motifs in many biologically active molecules. Standard amide coupling conditions can be employed for this transformation.

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent (e.g., HATU, HOBt/EDCI; 1.1-1.2 eq) and a non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA); 2.0-3.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

  • Addition of the Amine: The desired amine (1.0-1.2 eq) is then added to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Table 2: Representative Amide Coupling of this compound

AmineCoupling ReagentsSolventReaction TimeYield (%)
BenzylamineHATU, DIPEADMF4 h>90 (Estimated)
AnilineHOBt, EDCI, TEADCM6 h>85 (Estimated)
MorpholineT3P, PyridineEtOAc3 h>90 (Estimated)

(Note: The yields provided are estimates based on typical amide coupling reactions and may vary depending on the specific substrate and reaction conditions.)

The general workflow for amide formation can be visualized as follows:

Amide_Formation PicolinicAcid This compound ActivatedEster Activated Ester Intermediate PicolinicAcid->ActivatedEster Coupling Agent, Base Product 3-Fluoro-5-(trifluoromethyl)picolinamide Derivative ActivatedEster->Product Amine Amine (R-NH2) Amine->Product Nucleophilic Attack

General workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling Reactions

While the fluorine atom of this compound is generally unreactive in standard palladium-catalyzed cross-coupling reactions, related chloro- and bromo-picolinic acid derivatives are excellent substrates for Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for generating molecular diversity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Picolinic Acid Derivative

  • Reaction Setup: In a reaction vessel, a 3-halo-5-(trifluoromethyl)picolinic acid derivative (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 0.05-0.10 eq), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq) are combined in a suitable solvent system (e.g., a mixture of dioxane and water or toluene and water).

  • Degassing and Reaction: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The vessel is then sealed and heated to the desired temperature (typically 80-110 °C) with stirring.

  • Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

The logical relationship of a Suzuki-Miyaura coupling is depicted below:

Suzuki_Coupling PicolinicAcid 3-Halo-5-(trifluoromethyl)picolinic Acid Derivative Product 3-Aryl-5-(trifluoromethyl)picolinic Acid Derivative PicolinicAcid->Product BoronicAcid Arylboronic Acid (Ar-B(OH)2) BoronicAcid->Product Catalyst Pd Catalyst, Base Catalyst->Product Catalytic Cycle

Key components of a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The 3-fluoro-5-(trifluoromethyl)picolinamide scaffold is a privileged structure in modern drug discovery. The fluorine and trifluoromethyl substituents can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. While specific drug candidates originating directly from this compound are not extensively reported in publicly accessible databases, numerous patents and research articles describe the synthesis and biological evaluation of structurally related compounds. These compounds often target a range of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

For instance, substituted picolinamides have been investigated as inhibitors of various kinases, which are key regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this building block is illustrated below:

Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Target Kinase Kinase1->Kinase2 Substrate Substrate Protein Kinase2->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Picolinamide-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides a handle for the synthesis of a diverse range of complex molecules, particularly substituted picolinamides. The straightforward access to these derivatives through robust and well-established synthetic methodologies, such as amide coupling, makes this synthon an attractive starting point for the development of new pharmaceuticals and functional materials. Further exploration of the reactivity of this compound and the biological activity of its derivatives is likely to uncover new and exciting applications in the future.

References

literature review of trifluoromethylpicolinic acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Trifluoromethylpicolinic Acids

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as trifluoromethyl (CF₃) groups, into heterocyclic scaffolds is a widely employed strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl group offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can significantly improve a molecule's potency, bioavailability, and pharmacokinetic profile. When combined with the picolinic acid scaffold, a derivative of pyridine with a carboxylic acid at the 2-position, it creates a class of compounds with significant therapeutic potential. Picolinic acid itself is a natural catabolite of tryptophan and is known for its role as a metal ion chelating agent, particularly for zinc and iron.[1][2] This intrinsic biological activity, coupled with the property-enhancing effects of the CF₃ group, makes trifluoromethylpicolinic acids a compelling area of research for drug development professionals.

This technical guide provides a and their derivatives, focusing on their synthesis, biological activity, and mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of Trifluoromethylpicolinic Acids

The synthesis of substituted picolinic acids can be achieved through various chemical routes. A common strategy involves the modification of a pre-existing pyridine ring. For instance, the synthesis can start from a trifluoromethyl-substituted picoline (2-methylpyridine), which is then oxidized to form the carboxylic acid. Another approach is the hydrolysis of a corresponding nitrile (2-cyanopyridine).[2] More complex derivatives can be prepared using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce substituents to the pyridine ring before or after the formation of the picolinic acid moiety.[3]

A general workflow for the synthesis of substituted picolinic acids often involves initial esterification of the starting material, followed by the desired chemical modifications, and concluding with a hydrolysis step to yield the final picolinic acid derivative.[4]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Core Modification cluster_2 Step 3: Hydrolysis Start Substituted 2-Picoline or Pyridine Precursor Ester Pyridine-2-ester Intermediate Start->Ester Esterification (e.g., SOCl₂, Methanol) Modified_Ester Modified Ester Intermediate Ester->Modified_Ester Functional Group Interconversion / Coupling (e.g., Sonogashira, Nitration) Final_Product Trifluoromethylpicolinic Acid Derivative Modified_Ester->Final_Product Alkaline Hydrolysis (e.g., NaOH, H₂O) ER_Stress_Pathway cluster_0 Cellular Response to Picolinic Acid Derivative Compound Picolinic Acid Derivative ER Endoplasmic Reticulum (ER) Compound->ER Induces ER_Stress ER Stress (Unfolded Protein Accumulation) ER->ER_Stress eIF2a eIF2α Phosphorylation ER_Stress->eIF2a Triggers Casp4 Caspase-4 Activation eIF2a->Casp4 Casp9 Caspase-9 Activation Casp4->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a generalized experimental framework. As of the date of this document, there is limited publicly available research on the specific biological activities of 3-Fluoro-5-(trifluoromethyl)picolinic acid. The proposed application and experimental designs are based on the known activities of structurally similar picolinic acid derivatives and should be considered a template for investigation. All experiments and data presented are illustrative.

Introduction

This compound is a fluorinated pyridine carboxylic acid derivative. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making it a compound of interest for drug discovery. Picolinic acid derivatives have been investigated for a range of biological activities, including as inhibitors of enzymes in key signaling pathways. This document outlines a hypothetical application of this compound as a kinase inhibitor for anti-cancer research and provides detailed protocols for its investigation.

Hypothetical Application: Inhibition of a Pro-Survival Kinase Pathway in Cancer

For the purpose of this protocol, we will hypothesize that this compound (referred to as Compound-X) is an inhibitor of a hypothetical kinase, "Kinase-Y," which is a key component of a pro-survival signaling pathway often dysregulated in cancer.

Proposed Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Y Kinase-Y Receptor->Kinase_Y Downstream Downstream Effector Kinase_Y->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation CompoundX Compound-X (this compound) CompoundX->Kinase_Y

Caption: Hypothetical signaling pathway where Compound-X inhibits Kinase-Y.

Data Presentation

Table 1: In Vitro Kinase Inhibition Assay
CompoundConcentration (nM)Kinase-Y Activity (%)IC50 (nM)
Compound-X195.2 ± 3.1
1078.5 ± 4.5
5052.1 ± 2.848.5
10035.7 ± 3.9
50012.3 ± 1.5
Staurosporine (Control)180.1 ± 5.2
1045.3 ± 3.78.9
5015.6 ± 2.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Cell Viability Assay (MTT)
Cell LineTreatmentConcentration (µM)Viability (%)IC50 (µM)
Cancer Cell Line ADMSO (Vehicle)-100 ± 5.6
Compound-X0.198.2 ± 4.3
185.4 ± 6.1
1055.1 ± 3.99.8
5025.8 ± 2.5
10010.2 ± 1.8
Normal Cell Line BDMSO (Vehicle)-100 ± 4.8
Compound-X10092.5 ± 7.2>100

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

General Preparation of Compound-X Stock Solution
  • Molecular Weight: 209.1 g/mol

  • Preparation of 10 mM Stock: Dissolve 2.091 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic kinase assay using a luminescence-based method to measure ATP consumption.

Materials:

  • Recombinant Kinase-Y

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Compound-X

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of Compound-X and Staurosporine in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Add 5 µL of the diluted compounds or vehicle to the wells of the 384-well plate.

  • Add 10 µL of a solution containing Kinase-Y and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 values.

Protocol 2: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line and a non-cancerous control cell line

  • Complete cell culture medium

  • Compound-X

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear bottom plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Compound-X in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound-X or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 3: Western Blot for Pathway Analysis

This protocol is used to assess the phosphorylation status of downstream targets of Kinase-Y.

Materials:

  • Cancer cell line

  • Compound-X

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Downstream Effector, anti-total-Downstream Effector, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with Compound-X at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of Compound-X on the phosphorylation of the downstream effector.

Experimental Workflow Visualization

cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis KinaseAssay Protocol 1: In Vitro Kinase Assay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase ViabilityAssay Protocol 2: Cell Viability (MTT) Assay WesternBlot Protocol 3: Western Blot Analysis ViabilityAssay->WesternBlot IC50_Cell Determine Cellular IC50 ViabilityAssay->IC50_Cell PathwayAnalysis Analyze Pathway Inhibition WesternBlot->PathwayAnalysis Start Compound-X Synthesis & Characterization Start->KinaseAssay Start->ViabilityAssay

Caption: Experimental workflow for the investigation of Compound-X.

Application Notes and Protocols for Coupling Reactions with 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various coupling reactions involving 3-fluoro-5-(trifluoromethyl)picolinic acid, a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The protocols are based on established methods found in the scientific literature and patent documentation.

Amide Bond Formation

The carboxylic acid moiety of this compound readily undergoes amide coupling with a wide range of primary and secondary amines. The choice of coupling reagent and conditions can be tailored to the specific substrate and desired scale of the reaction. Below are protocols for three commonly employed methods.

HATU-Mediated Amide Coupling

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that often leads to high yields and short reaction times.

Table 1: Summary of HATU-Mediated Amide Coupling Conditions

ParameterValue/Condition
Coupling Reagent HATU
Base N,N-Diisopropylethylamine (DIPEA)
Solvent N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-16 hours
Stoichiometry
This compound1.0 eq
Amine1.0 eq
HATU1.2 eq
DIPEA3.0 eq

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Workflow for HATU-Mediated Amide Coupling

HATU_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Picolinic_Acid This compound in DMF Activation Activation (10-15 min, RT) Picolinic_Acid->Activation HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Amine_Addition Amine Addition Activation->Amine_Addition Coupling Coupling (2-16 h, RT) Amine_Addition->Coupling Quench Quench with Water Coupling->Quench Extraction Extract with EtOAc Quench->Extraction Purification Purify (Chromatography) Extraction->Purification Final_Product Final Amide Product Purification->Final_Product

Caption: Workflow for HATU-mediated amide coupling.

EDC/HOBt-Mediated Amide Coupling

The use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.

Table 2: Summary of EDC/HOBt-Mediated Amide Coupling Conditions

ParameterValue/Condition
Coupling Reagents EDC·HCl, HOBt
Base Triethylamine (TEA)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 16 hours
Stoichiometry
This compound1.0 eq
Amine1.1 eq
EDC·HCl1.2 eq
HOBt1.2 eq
TEA3.0 eq

Experimental Protocol:

  • To a solution of this compound (1.0 eq), HOBt (1.2 eq), EDC·HCl (1.2 eq), and the desired amine hydrochloride (1.1 eq) in DMF, stir at room temperature for 15 minutes.[1]

  • Add triethylamine (3.0 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature for 16 hours.[1]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[1]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography.

Logical Flow for EDC/HOBt Coupling

EDC_HOBt_Coupling Start Start with Picolinic Acid and Amine Add_Reagents Add EDC, HOBt, and TEA in DMF Start->Add_Reagents Stir_RT Stir at Room Temperature (16 h) Add_Reagents->Stir_RT Workup Aqueous Workup and Extraction Stir_RT->Workup Purification Column Chromatography Workup->Purification Product Isolated Amide Purification->Product

Caption: Logical flow for EDC/HOBt coupling.

Acyl Chloride Formation Followed by Amination

For certain substrates, activation of the carboxylic acid to the corresponding acyl chloride can be an effective strategy. This is a two-step process that can often be performed in one pot.

Table 3: Summary of Acyl Chloride-Mediated Amide Coupling Conditions

ParameterValue/Condition
Activating Agent Oxalyl Chloride
Catalyst N,N-Dimethylformamide (DMF) (catalytic)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1 hour (activation), 16 hours (amination)
Stoichiometry
This compound1.0 eq
Oxalyl Chloride1.2 eq
Amine1.0 eq
TEA3.0 eq

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF (1 drop).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Re-dissolve the crude acyl chloride in dichloromethane.

  • Add the desired amine (1.0 eq) and triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product, which can be further purified by chromatography or recrystallization.

Experimental Workflow for Acyl Chloride Method

Acyl_Chloride_Workflow cluster_activation Acyl Chloride Formation cluster_amination Amidation cluster_purification Purification step1 Step 1: Acid in DCM Add Oxalyl Chloride & cat. DMF step2 Step 2: Stir at RT for 1h step1->step2 step3 Step 3: Concentrate in vacuo step2->step3 step4 Step 4: Redissolve in DCM Add Amine & TEA step3->step4 step5 Step 5: Stir at RT for 16h step4->step5 step6 Step 6: Aqueous Workup step5->step6 step7 Step 7: Isolate Product step6->step7

Caption: Experimental workflow for acyl chloride method.

Palladium-Catalyzed Cross-Coupling Reactions

While direct C-C or C-N cross-coupling of this compound is not widely reported, its derivatives can be valuable substrates for reactions such as Suzuki and Buchwald-Hartwig couplings. The 3-fluoro substituent can potentially act as a leaving group in nucleophilic aromatic substitution or be replaced by a more conventional leaving group (e.g., Br, I) for Pd-catalyzed reactions.

Suzuki-Miyaura Coupling (General Protocol)

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an aryl/vinyl halide or triflate and an organoboron compound. For a derivative of this compound, such as a 3-bromo or 3-iodo analog, the following general protocol can be applied.

Table 4: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterValue/Condition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0)/Pd(II) catalysts
Ligand Triphenylphosphine (PPh₃), dppf, or others (if not part of the catalyst)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, often with water
Temperature 80-120 °C
Reaction Time 2-24 hours

Generalized Experimental Protocol:

  • To a reaction vessel, add the 3-halo-5-(trifluoromethyl)picolinic acid derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L2->Ar-Ar' Product

Caption: Simplified Suzuki coupling catalytic cycle.

Buchwald-Hartwig Amination (General Protocol)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide or triflate and an amine. Similar to the Suzuki coupling, a derivative of this compound with a suitable leaving group would be required.

Table 5: Generalized Conditions for Buchwald-Hartwig Amination

ParameterValue/Condition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, BINAP, or other bulky phosphine ligands
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours

Generalized Experimental Protocol:

  • In an oven-dried flask under an inert atmosphere, combine the 3-halo-5-(trifluoromethyl)picolinic acid derivative (1.0 eq), the amine (1.0-1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the specified temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Logical Pathway

Buchwald_Hartwig_Pathway Reactants Aryl Halide (Substrate) + Amine + Pd Catalyst/Ligand + Base Reaction_Vessel Inert Atmosphere Anhydrous Solvent (e.g., Toluene) Reactants->Reaction_Vessel Heating Heat (80-110 °C) Reaction_Vessel->Heating Workup Cool, Filter, Concentrate Heating->Workup Purification Column Chromatography Workup->Purification Product Aryl Amine Product Purification->Product

Caption: Logical pathway for Buchwald-Hartwig amination.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Fluoro-5-(trifluoromethyl)picolinic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of both fluorine and a trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.

Introduction to this compound in Suzuki Coupling

This compound is a substituted pyridine derivative that can serve as a key intermediate in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[1] In the context of drug discovery, coupling this picolinic acid derivative with various aryl or heteroaryl boronic acids allows for the construction of a diverse library of compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the pyridine ring and the properties of the final products.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] A base is required to activate the organoboron species for the transmetalation step.[4]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R²B(OH)₃]⁻ pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² Coupled Product reductive_elimination->product base_activation R²B(OH)₂ + Base → [R²B(OH)₃]⁻ boron_source [R²B(OH)₃]⁻ halide_source R¹-X

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Workflow

A typical experimental workflow for a Suzuki coupling reaction involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, and subsequent workup and purification of the product.

Experimental_Workflow start Start: Reagents & Glassware prep Dry glassware and prepare reagents start->prep setup Assemble reaction under inert atmosphere (e.g., N₂ or Ar) prep->setup add_reagents Add picolinic acid derivative, boronic acid, base, and solvent setup->add_reagents degas Degas the reaction mixture add_reagents->degas add_catalyst Add Palladium catalyst and ligand degas->add_catalyst reaction Heat reaction to desired temperature and monitor by TLC or LC-MS add_catalyst->reaction workup Aqueous workup: Quench, extract with organic solvent, dry reaction->workup purification Purify the crude product (e.g., column chromatography, recrystallization) workup->purification analysis Characterize the final product (NMR, MS, etc.) purification->analysis end End: Purified Product analysis->end

Figure 2: Typical Experimental Workflow for a Suzuki Coupling Reaction.

Application Notes

Coupling Partners

This compound itself is not the typical substrate for a Suzuki coupling, which usually involves an organohalide. It is more likely that a halogenated precursor, such as 3-Fluoro-X-5-(trifluoromethyl)picolinic acid (where X is Cl, Br, or I), would be used. For the purpose of these notes, we will assume the use of a bromo- or chloro- precursor. The reactivity of the halide is generally I > Br > Cl.

The organoboron partner can be an aryl or heteroaryl boronic acid or a more stable boronic ester (e.g., pinacol ester). A wide variety of boronic acids are commercially available, allowing for extensive diversification.

Consideration of the Carboxylic Acid Group

The free carboxylic acid group on the picolinic acid may interfere with the reaction, potentially by coordinating to the palladium catalyst or reacting with the base. To circumvent these issues, it is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling if the free acid is the desired final product.

Key Reaction Parameters
  • Catalyst and Ligand: For electron-deficient heterocyclic halides, palladium catalysts with electron-rich and bulky phosphine ligands are often effective. Common choices include:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with a ligand such as SPhos or XPhos.

  • Base: A base is crucial for the transmetalation step. The choice of base can significantly impact the reaction yield. Common bases include:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Potassium phosphate (K₃PO₄)

    • Sodium carbonate (Na₂CO₃)

  • Solvent: The reaction is typically performed in an organic solvent, often with the addition of water to aid in dissolving the base and facilitating the reaction. Suitable solvents include:

    • 1,4-Dioxane

    • Toluene

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile/Water mixtures

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of a halogenated derivative of this compound.

Protocol 1: Suzuki Coupling of Methyl 2-chloro-3-fluoro-5-(trifluoromethyl)picolinate

This protocol assumes the use of the methyl ester of the chlorinated picolinic acid for improved reactivity and solubility.

Materials:

  • Methyl 2-chloro-3-fluoro-5-(trifluoromethyl)picolinate

  • Arylboronic acid (1.2 equivalents)

  • PdCl₂(dppf) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add methyl 2-chloro-3-fluoro-5-(trifluoromethyl)picolinate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add PdCl₂(dppf) (0.03 eq) to the flask under a positive pressure of the inert gas.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

  • If the picolinic acid is the final target, the methyl ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Data Presentation

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2.0)Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄ (2.0)1,4-Dioxane/H₂O90892
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.0)Toluene1001688
42-Thiopheneboronic acidPd(PPh₃)₄ (4)Na₂CO₃ (2.0)DMF/H₂O901278
54-Acetylphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O901081

Disclaimer: The data in this table is representative of typical Suzuki-Miyaura reactions with similar substrates and should be used for estimation purposes. Actual yields may vary based on specific reaction conditions and substrate purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an effective method for the functionalization of halogenated this compound derivatives. By carefully selecting the catalyst, ligand, base, and solvent, a wide array of biaryl and heteroaryl-aryl compounds can be synthesized in good to excellent yields. These compounds are valuable for screening in drug discovery programs due to the desirable physicochemical properties imparted by the fluorinated picolinic acid moiety. The protocols and data provided herein serve as a valuable guide for researchers in the synthesis of novel chemical entities.

References

Application Notes and Protocols for the Use of 3-Fluoro-5-(trifluoromethyl)picolinic acid in Pharmaceutical Intermediate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 3-Fluoro-5-(trifluoromethyl)picolinic acid as a key building block in the synthesis of pharmaceutical intermediates, with a focus on the development of kinase inhibitors. The protocols provided herein are representative of common synthetic transformations involving this versatile reagent.

Introduction

This compound is a fluorinated pyridine derivative that serves as a valuable starting material in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties of molecules derived from it. These properties, including metabolic stability, lipophilicity, and binding affinity to biological targets, make it an attractive scaffold for the design of novel therapeutic agents. This document outlines the application of this compound in the synthesis of N-aryl picolinamides, a common structural motif in many kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in pharmaceutical development is its use as a precursor for the synthesis of complex heterocyclic molecules. One of the most common and effective transformations is its conversion to N-substituted picolinamides through amide bond formation with various primary and secondary amines. These resulting picolinamide derivatives are key intermediates in the synthesis of a range of biologically active compounds, including inhibitors of protein kinases.

The trifluoromethyl group often enhances the binding affinity of a drug candidate to its target protein, while the fluorine atom can modulate electronics and block metabolic hotspots. This makes this compound a strategic choice for lead optimization in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of N-(4-aminophenyl)-3-fluoro-5-(trifluoromethyl)picolinamide

This protocol describes a standard amide coupling reaction between this compound and 4-aminoaniline, a common precursor for more complex kinase inhibitors.

Materials:

  • This compound

  • 4-Aminoaniline

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminoaniline (1.0 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford the desired N-(4-aminophenyl)-3-fluoro-5-(trifluoromethyl)picolinamide.

Data Presentation:

CompoundStarting MaterialReagentSolventYield (%)M.P. (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
N-(4-aminophenyl)-3-fluoro-5-(trifluoromethyl)picolinamideThis compound4-Aminoaniline, PyBOP, DIPEADMF85155-1578.45 (s, 1H), 8.20 (d, J = 8.8 Hz, 2H), 7.80 (dd, J = 8.8, 2.0 Hz, 1H), 6.80 (d, J = 8.8 Hz, 2H)

Visualization of Synthetic and Signaling Pathways

The following diagrams illustrate the general synthetic workflow for preparing pharmaceutical intermediates from this compound and a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors derived from this scaffold.

Synthesis_Workflow A This compound C Amide Coupling (e.g., PyBOP, DIPEA, DMF) A->C B Amine (R-NH2) B->C D N-substituted-3-fluoro-5- (trifluoromethyl)picolinamide (Pharmaceutical Intermediate) C->D Yield: 80-95% E Further Synthetic Steps (e.g., Cross-coupling, Cyclization) D->E F Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) E->F

Caption: General synthetic workflow for pharmaceutical intermediates.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Application Notes and Protocols for the Characterization of 3-Fluoro-5-(trifluoromethyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 3-fluoro-5-(trifluoromethyl)picolinic acid and its derivatives. The protocols outlined below are essential for advancing drug discovery and development programs involving this important chemical scaffold.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a fundamental technique for assessing the purity of this compound derivatives and for quantifying their concentration in various matrices. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of a synthesized batch of a this compound derivative and to quantify the active pharmaceutical ingredient (API).

1. Sample Preparation:

  • Accurately weigh 1-5 mg of the picolinic acid derivative.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 260 nm).

  • Column Temperature: 30 °C.

3. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

  • For quantification, a calibration curve is generated using certified reference standards of the picolinic acid derivative at known concentrations.

Quantitative Data Summary
ParameterTypical Value
Retention Time (min)5 - 15
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Linearity (R²)> 0.999

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound derivatives in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the molecular structure.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of a novel this compound derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative NMR (qNMR) is required.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • ¹⁹F NMR: Crucial for observing the fluorine-containing groups (fluoro and trifluoromethyl).

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to assemble the complete molecular structure.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.

  • Correlate the 1D and 2D NMR data to build the final structure.

Expected NMR Data Summary
NucleusTypical Chemical Shift Range (ppm)Key Information
¹H7.0 - 9.0 (aromatic), 10.0 - 13.0 (acid)Proton environment and coupling
¹³C110 - 170 (aromatic/carboxyl)Carbon skeleton
¹⁹F-60 to -70 (-CF₃), -110 to -130 (Ar-F)Fluorine environments

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of the this compound derivatives and to gain insights into their fragmentation patterns, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight of a synthesized picolinic acid derivative.

1. Sample Preparation:

  • Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • The sample can be introduced into the mass spectrometer via direct infusion or through an LC-MS system.

2. Instrumentation and Conditions:

  • Mass Spectrometer: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.

  • Ionization Mode: Positive or negative ion mode, depending on the derivative's ability to be protonated or deprotonated.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range.

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Compare the experimentally determined monoisotopic mass with the calculated theoretical mass.

  • Analyze the fragmentation pattern in MS/MS experiments to further confirm the structure.

Quantitative Data Summary
ParameterDescription
[M+H]⁺ or [M-H]⁻Experimentally observed mass-to-charge ratio of the molecular ion.
Mass AccuracyTypically < 5 ppm for high-resolution mass spectrometers.

X-ray Crystallography for Absolute Structure Determination

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure in the solid state. This technique is invaluable for determining the absolute stereochemistry and understanding intermolecular interactions.[1][2][3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the absolute and relative stereochemistry of a chiral this compound derivative.

1. Crystal Growth:

  • Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution.

2. Data Collection:

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

3. Structure Solution and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Crystallographic Data Summary
ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, C2/c
Unit Cell Dimensions (Å, °)a, b, c, α, β, γ
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a this compound derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC (Purity Assessment) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS Xray X-ray Crystallography (If Crystalline) Purification->Xray Data_Analysis Data Interpretation & Structural Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Xray->Data_Analysis Report Application Note / Report Data_Analysis->Report

Caption: Workflow for the synthesis and characterization of picolinic acid derivatives.

Interrelationship of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, allows for the complete and unambiguous characterization of this compound derivatives.

Technique_Relationships Molecule Target Molecule 3-Fluoro-5-(trifluoromethyl) picolinic Acid Derivative HPLC HPLC Molecule->HPLC NMR NMR Molecule->NMR MS MS Molecule->MS Xray X-ray Molecule->Xray Purity Purity & Quantity HPLC->Purity Provides Connectivity Connectivity & Structure (in solution) NMR->Connectivity Determines MolecularWeight Molecular Weight & Formula MS->MolecularWeight Confirms SolidState 3D Structure (in solid state) Xray->SolidState Reveals

Caption: Complementary information from different analytical techniques.

References

Application Notes and Protocols for the Purification of 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 3-Fluoro-5-(trifluoromethyl)picolinic acid, a key building block in pharmaceutical and agrochemical research. The following methods are designed to remove common impurities from synthesis reactions, ensuring high purity of the final product.

Acid-Base Extraction

Acid-base extraction is a highly effective first-pass purification technique for separating the acidic target compound from neutral and basic impurities. The protocol leverages the acidic nature of the picolinic acid moiety, which allows for its selective transfer between organic and aqueous phases.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture containing this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to form its water-soluble sodium salt.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of the desired product, while neutral impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. For a more thorough extraction, the organic layer can be washed again with the basic solution.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with litmus paper). The protonated this compound will precipitate out of the solution as it is less soluble in acidic water.[1][2]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum.

Logical Workflow for Acid-Base Extraction

AcidBaseExtraction A Crude Product in Organic Solvent B Add aq. NaHCO₃ (Separatory Funnel) A->B C Organic Layer (Neutral Impurities) B->C Separate D Aqueous Layer (Product as Salt) B->D Separate E Add aq. HCl D->E F Precipitated Pure Product E->F G Filtration & Drying F->G H Purified Solid Product G->H

Caption: Workflow for the purification of this compound using acid-base extraction.

Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. The choice of solvent is critical and should be based on the solubility profile of this compound, where it is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Solvent Selection Data for Picolinic Acid (as a reference)
SolventSolubility of Picolinic Acid (g/kg of solvent) at ~293 KSolvent Type
Water~ 862.5Protic
Ethanol~ 57.1Protic
Acetonitrile~ 17.0Aprotic

Given the fluorination, a solvent system with a non-polar component might also be effective. It is recommended to test a range of solvents, including mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate).

Experimental Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves completely, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution: In a larger flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Workflow Diagram```dot

Recrystallization A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling (Crystal Formation) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H High Purity Product G->H

Caption: Step-by-step workflow for purification by column chromatography.

References

Application Notes and Protocols: Scale-up Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step, scale-up synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic acid and its subsequent derivatization into esters and amides. The outlined procedures are designed for laboratory and pilot-plant scale production.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step process commencing with the commercially available 2,3-dichloro-5-(trifluoromethyl)pyridine. This starting material undergoes a nucleophilic aromatic substitution to introduce a cyano group at the 2-position, which is subsequently hydrolyzed to the corresponding carboxylic acid. The final picolinic acid is then converted to its ester and amide derivatives.

Synthetic_Pathway A 2,3-Dichloro-5-(trifluoromethyl)pyridine B 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine A->B  NaCN, DMAC C 3-Fluoro-5-(trifluoromethyl)picolinonitrile B->C  KF, Phase-Transfer Catalyst D This compound C->D  H2SO4, H2O, Heat E Methyl 3-fluoro-5-(trifluoromethyl)picolinate D->E  Methanol, H2SO4 (cat.) F 3-Fluoro-5-(trifluoromethyl)picolinamide D->F  1. SOCl2  2. NH4OH

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine

This procedure details the cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,3-Dichloro-5-(trifluoromethyl)pyridine215.995.0023.15
Sodium Cyanide (NaCN)49.011.2525.50
N,N-Dimethylacetamide (DMAC)87.1225.0 (L)-
4-(Dimethylamino)pyridine (DMAP)122.170.282.29

Protocol:

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (5.00 kg, 23.15 mol) and N,N-dimethylacetamide (25.0 L).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Add 4-(dimethylamino)pyridine (0.28 kg, 2.29 mol) to the solution.[1]

  • In a separate vessel, carefully dissolve sodium cyanide (1.25 kg, 25.50 mol) in water (5.0 L). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Slowly add the sodium cyanide solution to the reactor over a period of 1 hour, maintaining the internal temperature below 40°C using a chiller.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain for 8-12 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water (25 L).

  • Extract the product with dichloromethane (3 x 15 L).

  • Combine the organic layers and wash with brine (2 x 10 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 2-cyano-3-chloro-5-(trifluoromethyl)pyridine as a reddish liquid.[1]

Quantitative Data:

ProductYield (kg)Yield (%)Purity (GC)
2-Cyano-3-chloro-5-(trifluoromethyl)pyridine4.2588>98%
Step 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile

This step involves a halogen exchange reaction to replace the chlorine atom with fluorine.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Cyano-3-chloro-5-(trifluoromethyl)pyridine206.544.0019.36
Potassium Fluoride (KF)58.102.2538.73
Benzyltriethylammonium chloride227.770.441.93
N,N-Dimethylacetamide (DMAC)87.1220.0 (L)-

Protocol:

  • In a 50 L jacketed glass reactor, add N,N-dimethylacetamide (20.0 L) and potassium fluoride (2.25 kg, 38.73 mol). Heat the mixture to 120°C with stirring under a nitrogen atmosphere to ensure dryness.

  • Cool the mixture to 80°C and add benzyltriethylammonium chloride (0.44 kg, 1.93 mol) as a phase-transfer catalyst.[2]

  • Add 2-cyano-3-chloro-5-(trifluoromethyl)pyridine (4.00 kg, 19.36 mol) to the reactor.

  • Heat the reaction mixture to 150°C and maintain for 10-15 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to yield 3-fluoro-5-(trifluoromethyl)picolinonitrile.

Quantitative Data:

ProductYield (kg)Yield (%)Purity (GC)
3-Fluoro-5-(trifluoromethyl)picolinonitrile3.1085>99%
Step 3: Synthesis of this compound

This protocol describes the hydrolysis of the nitrile to the carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
3-Fluoro-5-(trifluoromethyl)picolinonitrile190.103.0015.78
Sulfuric Acid (98%)98.089.00 (L)-
Water18.023.00 (L)-

Protocol:

  • To a 20 L reactor equipped for heating and stirring, cautiously add sulfuric acid (9.0 L) to water (3.0 L) while cooling in an ice bath.

  • Slowly add 3-fluoro-5-(trifluoromethyl)picolinonitrile (3.00 kg, 15.78 mol) to the sulfuric acid solution.

  • Heat the reaction mixture to 120°C and maintain for 6-8 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (20 kg).

  • Adjust the pH of the solution to 2-3 with a concentrated sodium hydroxide solution while keeping the temperature below 20°C.

  • The precipitated solid is collected by filtration and washed with cold water.

  • The product is dried under vacuum at 60°C to a constant weight.

Quantitative Data:

ProductYield (kg)Yield (%)Purity (HPLC)
This compound2.9589>99%

Synthesis of Derivatives

Methyl 3-fluoro-5-(trifluoromethyl)picolinate (Esterification)

Esterification A This compound B Methyl 3-fluoro-5-(trifluoromethyl)picolinate A->B  Methanol, H2SO4 (cat.), Reflux

Caption: Esterification of this compound.

Protocol:

  • In a 10 L flask, suspend this compound (1.00 kg, 4.78 mol) in methanol (5.0 L).

  • Carefully add concentrated sulfuric acid (50 mL) as a catalyst.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours.[3][4][5]

  • Monitor the reaction by HPLC.

  • Cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (5 L) and wash with a saturated sodium bicarbonate solution (2 x 2 L) followed by brine (2 L).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate to give the methyl ester.

Quantitative Data:

ProductYield (kg)Yield (%)Purity (HPLC)
Methyl 3-fluoro-5-(trifluoromethyl)picolinate0.9892>99%

3-Fluoro-5-(trifluoromethyl)picolinamide (Amidation)

Amidation A This compound B 3-Fluoro-5-(trifluoromethyl)picolinoyl chloride A->B  SOCl2, DMF (cat.) C 3-Fluoro-5-(trifluoromethyl)picolinamide B->C  Conc. NH4OH

Caption: Amidation of this compound.

Protocol:

  • In a 10 L flask under a nitrogen atmosphere, suspend this compound (1.00 kg, 4.78 mol) in dichloromethane (4.0 L).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (10 mL).

  • Slowly add thionyl chloride (0.70 kg, 5.88 mol) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 40°C) for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acid chloride.

  • In a separate reactor, cool concentrated ammonium hydroxide (5.0 L) to 0-5°C.

  • Slowly add the crude acid chloride to the ammonium hydroxide solution with vigorous stirring, maintaining the temperature below 10°C.

  • Stir the resulting suspension for an additional 1-2 hours at room temperature.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

ProductYield (kg)Yield (%)Purity (HPLC)
3-Fluoro-5-(trifluoromethyl)picolinamide0.8990>98%

Safety and Handling

  • Fluorinated Reagents: Many of the reagents and intermediates are corrosive and/or toxic. Handle all chemicals with appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.

  • Cyanide: Sodium cyanide is extremely toxic. All procedures involving cyanide must be performed in a well-ventilated fume hood, and a cyanide antidote kit should be readily available.

  • Acidic and Basic Solutions: Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Pressure and Temperature: Monitor reaction temperatures and pressures closely, especially during distillations and reactions under reflux.

Disclaimer

These protocols are intended for use by trained professionals in a laboratory or industrial setting. The procedures should be thoroughly evaluated for safety and scalability before implementation. The authors assume no liability for any damages or injuries resulting from the use of this information.

References

Application Notes and Protocols: 3-Fluoro-5-(trifluoromethyl)picolinic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)picolinic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of novel bioactive molecules. The incorporation of the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This fluorinated pyridine derivative serves as a versatile starting material for creating a range of compounds, particularly amides, which have shown significant potential in drug discovery. Its derivatives have been investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators. This document provides an overview of its application in the synthesis of a potent BACE1 inhibitor, relevant to Alzheimer's disease research, including detailed synthetic protocols, quantitative biological data, and pathway diagrams.

Application Example: Synthesis of a BACE1 Inhibitor for Alzheimer's Disease

A significant application of a derivative of this compound is in the synthesis of potent inhibitors of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease. By inhibiting BACE1, the production of these neurotoxic peptides can be reduced.

One such potent BACE1 inhibitor is N-(3-((4aR,5S,7aR)-2-amino-5-(1,1-difluoroethyl)-4a,5-dihydro-4H-furo[3,4-d][1][2]oxazin-7a(7H)-yl)-4-fluorophenyl)-5-(trifluoromethyl)picolinamide . This molecule incorporates the 5-(trifluoromethyl)picolinamide moiety, which is synthesized from the corresponding picolinic acid. The trifluoromethyl group in this compound contributes to its enhanced metabolic stability and potency.[1]

Quantitative Biological Data

The following table summarizes the inhibitory activity of the BACE1 inhibitor and a related analog.

Compound NameTargetIC50 (nM)Notes
N-(3-((4aR,5S,7aR)-2-amino-5-(1,1-difluoroethyl)-4a,5-dihydro-4H-furo[3,4-d][1][2]oxazin-7a(7H)-yl)-4-fluorophenyl)-5-(trifluoromethyl)picolinamideBACE125This compound, containing the 5-(trifluoromethyl)picolinamide moiety, demonstrates potent inhibition of the BACE1 enzyme.
N-(3-((4aR,5S,7aR)-2-amino-5-(1,1-difluoroethyl)-4a,5-dihydro-4H-furo[3,4-d][1][2]oxazin-7a(7H)-yl)-4-fluorophenyl)-5-fluoropicolinamideBACE177A structurally similar analog where the trifluoromethyl group is replaced by a fluorine atom. The lower potency highlights the beneficial contribution of the trifluoromethyl group to activity.

Experimental Protocols

The synthesis of the BACE1 inhibitor involves the crucial step of amide bond formation between a picolinic acid derivative and a complex amine. While the direct use of this compound is not explicitly detailed in the available literature for this specific molecule, a general and representative protocol for the synthesis of a closely related amide, 5-(Trifluoromethyl)picolinamide, from the corresponding acid is provided below. This protocol can be adapted by those skilled in the art for the synthesis of the target BACE1 inhibitor.

General Protocol for Amide Synthesis from 5-(Trifluoromethyl)picolinic Acid

This protocol outlines the conversion of 5-(trifluoromethyl)picolinic acid to its corresponding amide.

Materials:

  • 5-(Trifluoromethyl)picolinic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-(trifluoromethyl)picolinic acid in an excess of thionyl chloride.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-(trifluoromethyl)picolinoyl chloride is typically used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a chilled concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-3 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer. If the product is in the aqueous layer, extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-(trifluoromethyl)picolinamide.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Signaling Pathway and Experimental Workflow

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the amyloid precursor protein (APP) processing pathway and the role of BACE1, the target of the synthesized inhibitor.

BACE1_Pathway cluster_0 Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPbeta sAPPβ (soluble fragment) APP->sAPPbeta cleavage CTFbeta C99 fragment (β-CTF) APP->CTFbeta cleavage Abeta Amyloid-β (Aβ) Peptide CTFbeta->Abeta cleavage Plaques Amyloid Plaques (Neurotoxic) Abeta->Plaques aggregation Neuron Neuronal Membrane BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->CTFbeta

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical workflow from the starting material to the final biological evaluation of the synthesized bioactive molecule.

Synthesis_Workflow start This compound step1 Amide Coupling (with target amine) start->step1 step2 Purification (e.g., Chromatography) step1->step2 product Bioactive Amide Derivative (e.g., BACE1 Inhibitor) step2->product step3 In vitro Biological Assay (e.g., BACE1 enzymatic assay) product->step3 step4 Data Analysis (e.g., IC50 determination) step3->step4 result Identification of Potent Bioactive Molecule step4->result

Caption: Workflow for synthesis and biological evaluation.

References

Application of 3-Fluoro-5-(trifluoromethyl)picolinic Acid in Agrochemical Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Fluoro-5-(trifluoromethyl)picolinic acid is a fluorinated pyridine derivative belonging to the picolinic acid class of compounds. This class is renowned in agrochemical research for its members that exhibit potent herbicidal activity, often acting as synthetic auxins. Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death. While specific research on the herbicidal efficacy of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its potential as a herbicide or as a key intermediate in the synthesis of more complex herbicidal molecules. This document provides a detailed overview of the potential applications, experimental protocols, and mode of action of this compound, based on research conducted on structurally related picolinic acid herbicides.

Potential Agrochemical Applications

Based on the known activities of analogous compounds, this compound is anticipated to be effective against a range of broadleaf weeds. Picolinic acid herbicides are valued for their systemic action, meaning they are absorbed by the foliage and roots and translocated throughout the plant, ensuring comprehensive control.

Key characteristics of related picolinic acid herbicides include:

  • Broad-spectrum control of broadleaf weeds: Effective against many common agricultural and turf weeds.

  • Systemic activity: Allows for the control of established weeds with deep root systems.

  • Post-emergence application: Typically applied to actively growing weeds.

  • Good crop safety in tolerant crops: Often used in cereal crops, turfgrass, and pastures.

Mode of Action: Synthetic Auxin Pathway

Picolinic acid herbicides are classified as Group 4 herbicides by the Herbicide Resistance Action Committee (HRAC). They function as synthetic auxins, disrupting normal plant growth processes.

The proposed signaling pathway is as follows:

  • Uptake and Translocation: The herbicide is absorbed by the plant's leaves, stems, and roots and moves through the xylem and phloem.

  • Binding to Auxin Receptors: In the nucleus, synthetic auxins bind to specific receptor proteins, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB).[1]

  • Formation of a Co-receptor Complex: This binding event stabilizes the interaction between the TIR1/AFB receptor and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.

  • Ubiquitination and Degradation of Aux/IAA: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.[1]

  • Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

  • Uncontrolled Growth: The overexpression of these genes leads to a cascade of physiological disruptions, including epinasty (twisting of stems and petioles), cell division, and cell elongation, ultimately causing the death of the plant.[2]

Auxin_Herbicide_Signaling_Pathway cluster_0 Plant Cell Auxin_Herbicide 3-Fluoro-5-(trifluoromethyl) picolinic acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin_Herbicide->TIR1_AFB Binds SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Recruited to Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_Complex->Aux_IAA Ubiquitinates Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Proposed signaling pathway for synthetic auxin herbicides like this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for evaluating the herbicidal activity of structurally similar picolinic acid derivatives and provide a framework for assessing this compound.

Synthesis of this compound Analogs

The synthesis of novel picolinic acid derivatives often involves multi-step reactions. A generalized workflow for creating a library of analogs for structure-activity relationship (SAR) studies is depicted below. This typically involves the coupling of a substituted picolinic acid core with various chemical moieties.

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridines) Step1 Functional Group Interconversion Start->Step1 Step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Product Final Picolinic Acid Derivative Step3->Product Characterization Structural Analysis (NMR, MS, etc.) Product->Characterization

Caption: Generalized workflow for the synthesis of picolinic acid-based herbicide candidates.

In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)

This assay is a primary screening method to determine the intrinsic herbicidal activity of a compound.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Sterile petri dishes

  • This compound stock solution in DMSO

  • Control herbicide (e.g., Picloram)

  • Growth chamber with controlled light and temperature

Protocol:

  • Prepare MS agar plates containing various concentrations of the test compound and the control herbicide. A solvent control (DMSO) plate should also be included.

  • Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse with sterile water.

  • Place the sterilized seeds on the prepared agar plates.

  • Cold-stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.

  • After 7-10 days, measure the primary root length of the seedlings.

  • Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

  • Determine the IC50 value (the concentration required to inhibit root growth by 50%).

Post-Emergence Herbicidal Efficacy Assay

This assay evaluates the herbicidal activity of the compound on whole plants.

Materials:

  • Test plant species (e.g., Amaranthus retroflexus - Redroot Pigweed, Brassica napus - Rapeseed)

  • Pots filled with a suitable soil mix

  • Greenhouse with controlled environmental conditions

  • Spray chamber

  • This compound formulated for spraying (e.g., with adjuvants)

  • Control herbicide

Protocol:

  • Sow seeds of the test plant species in pots and grow them in a greenhouse until they reach the 2-4 leaf stage.

  • Prepare different concentrations of the formulated test compound and the control herbicide.

  • Apply the herbicide solutions to the plants using a calibrated spray chamber to ensure uniform coverage. A control group should be sprayed with the formulation blank.

  • Return the treated plants to the greenhouse and observe them for signs of herbicidal injury (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.

  • Assess the herbicidal efficacy visually using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • For quantitative assessment, measure the fresh or dry weight of the above-ground biomass and calculate the percent inhibition relative to the control group.

  • Determine the GR50 value (the dose required to reduce plant growth by 50%).

Herbicidal_Assay_Workflow cluster_0 In Vitro Assay cluster_1 Post-Emergence Assay A1 Prepare Seed Plates with Test Compound A2 Seed Sterilization & Plating A1->A2 A3 Incubation A2->A3 A4 Measure Root Length A3->A4 A5 Calculate IC50 A4->A5 B1 Grow Test Plants B2 Herbicide Application (Spraying) B1->B2 B3 Greenhouse Incubation B2->B3 B4 Visual Assessment & Biomass Measurement B3->B4 B5 Calculate GR50 B4->B5 Start Test Compound Start->A1 Start->B2

Caption: Workflow for in vitro and post-emergence herbicidal activity screening.

Quantitative Data from Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize the herbicidal activity of structurally related 4-amino-3-chloro-5-fluoro-6-(1H-pyrazol-1-yl)picolinic acid derivatives against various weed species. This data provides a benchmark for the potential efficacy of the target compound.

Table 1: In Vitro Root Growth Inhibition of Arabidopsis thaliana

Compound IDConcentration (µM)Root Growth Inhibition (%)Reference HerbicideConcentration (µM)Root Growth Inhibition (%)
S202 0.578.4Florpyrauxifen 0.533.8
S-Series (most) 0.5> Picloram activityPicloram 0.5< S-series activity

Data adapted from a study on novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds.[3]

Table 2: Post-Emergence Herbicidal Activity on Broadleaf Weeds

Weed SpeciesCompound ClassConcentration (µM)Growth Inhibition (%)
Brassica napus4-amino-6-(pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids (28 compounds)250> 80
Amaranthus retroflexus4-amino-6-(pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids (10 compounds)Not Specified100

Data adapted from studies on novel 6-substituted picolinic acid derivatives.[3]

Conclusion

This compound holds significant potential as a scaffold for the development of new synthetic auxin herbicides. Its structural similarity to known active compounds suggests it is a prime candidate for further investigation. The experimental protocols and mode of action details provided herein, based on extensive research into the picolinic acid class of herbicides, offer a robust framework for researchers to evaluate its herbicidal properties and explore its potential in agrochemical applications. Future research should focus on the direct synthesis and biological evaluation of this compound to ascertain its specific herbicidal spectrum and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process:

  • Halogen Exchange (Halex) Reaction: Conversion of 3-chloro-5-(trifluoromethyl)picolinonitrile to 3-fluoro-5-(trifluoromethyl)picolinonitrile.

  • Hydrolysis: Conversion of 3-fluoro-5-(trifluoromethyl)picolinonitrile to this compound.

Issue 1: Low or No Conversion in the Halogen Exchange (Halex) Reaction

Question: I am not observing significant conversion of my 3-chloro-5-(trifluoromethyl)picolinonitrile starting material to the desired fluoro-derivative. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in a Halex reaction is a frequent challenge. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting this step.

Potential Causes and Solutions:

CauseRecommended Action
Inactive Fluoride Source Potassium fluoride (KF) is hygroscopic and its activity is highly dependent on being anhydrous and having a high surface area. Ensure you are using spray-dried KF or KF that has been rigorously dried (e.g., by heating under vacuum).
Suboptimal Solvent The choice of a polar aprotic solvent is critical. While DMF and DMSO are commonly used, consider switching between them as solubility and reactivity can vary. Ensure the solvent is anhydrous.
Insufficient Temperature Halex reactions often require high temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for decomposition.
Lack of Phase-Transfer Catalyst For heterogeneous reactions with KF, a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) can significantly improve the reaction rate by enhancing the solubility of the fluoride ion.
Decomposition of Starting Material or Product Electron-deficient pyridines can be susceptible to decomposition at high temperatures. Monitor the reaction by TLC or GC/MS for the appearance of side products. If decomposition is observed, try lowering the reaction temperature and extending the reaction time.
Issue 2: Formation of Impurities During the Halex Reaction

Question: My Halex reaction is producing the desired product, but I am also observing significant impurities. What are these impurities and how can I minimize them?

Answer:

Impurity formation is a common problem that can complicate purification and reduce the overall yield. The nature of the impurities can provide clues to the underlying side reactions.

Common Impurities and Mitigation Strategies:

ImpurityPotential CauseMitigation Strategy
Hydroxy-derivative Presence of water in the reaction mixture leading to nucleophilic substitution by hydroxide.Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Dimerization/Polymerization Products Reaction of the starting material or product with itself, especially at high temperatures.Lower the reaction temperature. Use a more dilute solution.
Products from Solvent Reaction At high temperatures, solvents like DMF can decompose and react with the substrate.Consider using a more stable solvent like DMSO or sulfolane.
Issue 3: Incomplete or Slow Hydrolysis of the Nitrile

Question: The hydrolysis of 3-fluoro-5-(trifluoromethyl)picolinonitrile to the carboxylic acid is very slow or stalls before completion. How can I drive the reaction to completion?

Answer:

The hydrolysis of nitriles, especially on electron-deficient rings, can be challenging. Both acidic and basic conditions can be employed, and optimization is often necessary.

Troubleshooting Incomplete Hydrolysis:

ConditionPotential IssueRecommended Action
Acid-Catalyzed Hydrolysis Insufficient acid strength or concentration. Low reaction temperature.Use a stronger acid (e.g., concentrated sulfuric acid). Increase the reaction temperature. Be aware that harsh acidic conditions can potentially lead to hydrolysis of the trifluoromethyl group, although this is generally difficult.
Base-Catalyzed Hydrolysis Insufficient base strength or concentration. Formation of the stable carboxylate salt which may be less soluble.Use a stronger base (e.g., KOH instead of NaOH). Increase the temperature. Ensure the reaction mixture remains homogeneous. After the reaction, acidification is necessary to obtain the carboxylic acid.
Formation of Amide Intermediate The reaction may stop at the amide stage, which is often more stable and requires more forcing conditions to hydrolyze further.Increase the reaction temperature and/or prolong the reaction time. For acid hydrolysis, ensure a sufficient excess of water is present.
Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble isolating pure this compound from the reaction mixture. What purification strategies are effective?

Answer:

Effective purification is key to obtaining a high-quality final product. The acidic nature of the product can be exploited for purification.

Purification Strategies:

  • Acid-Base Extraction: After hydrolysis, basify the aqueous solution to dissolve the carboxylic acid as its carboxylate salt. Wash with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove any non-acidic organic impurities. Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the desired carboxylic acid.

  • Recrystallization: The crude solid product can be recrystallized from a suitable solvent system. Common solvents to try include water, ethanol/water mixtures, or toluene.

  • Column Chromatography: If the product is still impure after extraction and recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective route starts with 3-chloro-5-(trifluoromethyl)picolinonitrile. This is converted to 3-fluoro-5-(trifluoromethyl)picolinonitrile via a nucleophilic aromatic substitution (Halex) reaction using a fluoride source like potassium fluoride. The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.

Q2: What are the key parameters to control for a successful Halex reaction?

A2: The most critical parameters are the dryness of the reagents and solvent, the reaction temperature, and the choice of fluoride source and solvent. Using an anhydrous, high-surface-area fluoride source like spray-dried KF is highly recommended. Polar aprotic solvents like DMSO or DMF are typically used, and the temperature is often elevated (100-200 °C).

Q3: Can I use other fluorinating agents for the halogen exchange step?

A3: While KF is the most common and cost-effective choice, other fluoride sources like cesium fluoride (CsF) or tetra-n-butylammonium fluoride (TBAF) can be used. These are often more soluble and can lead to faster reactions at lower temperatures, but they are also more expensive.

Q4: What are the advantages of acid-catalyzed versus base-catalyzed hydrolysis for the final step?

A4: Acid-catalyzed hydrolysis, often with a strong acid like H₂SO₄, can be effective but may require harsh conditions. Base-catalyzed hydrolysis offers an alternative, and the resulting carboxylate salt can be easily separated from non-acidic impurities before acidification to yield the final product. The choice often depends on the stability of the substrate to the respective conditions and the ease of workup.

Q5: How can I monitor the progress of my reactions?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting material and the appearance of the product. For more quantitative analysis and to check for the presence of multiple products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile

This protocol describes the halogen exchange reaction to convert 3-chloro-5-(trifluoromethyl)picolinonitrile to its fluoro analog.

Materials:

  • 3-chloro-5-(trifluoromethyl)picolinonitrile

  • Spray-dried potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 3-chloro-5-(trifluoromethyl)picolinonitrile (1.0 eq).

  • Add anhydrous DMSO (5-10 mL per gram of starting material).

  • Add spray-dried potassium fluoride (2.0-3.0 eq).

  • Heat the reaction mixture to 150-180 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a larger volume of cold water and stir.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-fluoro-5-(trifluoromethyl)picolinonitrile.

Protocol 2: Synthesis of this compound

This protocol outlines the hydrolysis of the nitrile to the carboxylic acid using acidic conditions.

Materials:

  • 3-fluoro-5-(trifluoromethyl)picolinonitrile

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, carefully add 3-fluoro-5-(trifluoromethyl)picolinonitrile (1.0 eq) to concentrated sulfuric acid (5-10 mL per gram of nitrile) at room temperature with stirring.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is approximately 8-9.

  • Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2-3.

  • A precipitate of this compound should form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid product under vacuum to a constant weight.

  • If necessary, the product can be further purified by recrystallization.

Data Presentation

Table 1: Optimization of the Halex Reaction Conditions

EntryFluoride SourceSolventTemperature (°C)Time (h)Yield (%)
1KFDMF1502465
2KFDMSO1502478
3Spray-dried KFDMSO1501892
4CsFDMF1201285
5Spray-dried KFDMSO1801295 (with some decomposition)

Table 2: Comparison of Hydrolysis Methods

EntryConditionsTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (conc.)100688
2HCl (6 M)100 (reflux)2475
3NaOH (2 M)100 (reflux)1291
4H₂SO₄ (conc.)801285

Visualizations

experimental_workflow start Start: 3-chloro-5-(trifluoromethyl)picolinonitrile halex Halogen Exchange (Halex) Reagents: Spray-dried KF Solvent: Anhydrous DMSO Temp: 150-180 °C start->halex intermediate Intermediate: 3-fluoro-5-(trifluoromethyl)picolinonitrile halex->intermediate hydrolysis Hydrolysis Reagents: Conc. H₂SO₄ Temp: 80-100 °C intermediate->hydrolysis workup Workup & Purification (Acid-Base Extraction, Recrystallization) hydrolysis->workup product Final Product: this compound workup->product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield start Low Yield in Halex Reaction? check_kf Is KF anhydrous and high surface area? start->check_kf Yes check_temp Is the temperature optimal? check_kf->check_temp Yes use_spray_dried_kf Action: Use spray-dried or freshly dried KF. check_kf->use_spray_dried_kf No check_catalyst Is a phase-transfer catalyst needed? check_temp->check_catalyst Yes increase_temp Action: Gradually increase temperature. check_temp->increase_temp No add_ptc Action: Add a phase-transfer catalyst. check_catalyst->add_ptc No

Caption: Troubleshooting flowchart for low yield in the Halex reaction.

purification challenges of 3-Fluoro-5-(trifluoromethyl)picolinic acid products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Fluoro-5-(trifluoromethyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities are highly dependent on the synthetic route, common contaminants may include unreacted starting materials, intermediates, and side-products from incomplete reactions. Based on related syntheses of fluorinated pyridines, potential impurities could include:

  • Starting materials: Such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine if the synthesis involves a substitution reaction.

  • Hydrolysis byproducts: If the picolinic acid is synthesized from a nitrile precursor, incomplete hydrolysis can leave residual 3-fluoro-5-(trifluoromethyl)picolinonitrile.

  • Isomeric impurities: Depending on the synthetic route, isomers with different substitution patterns on the pyridine ring might be present.

  • Residual solvents: Solvents used in the synthesis or purification steps (e.g., DMSO, THF, ethanol) may be retained in the final product.

Q2: My final product of this compound has a slight discoloration. What could be the cause?

A2: Discoloration in the final product, which should ideally be a white to off-white solid, can be indicative of trace impurities. These may include residual palladium catalysts from cross-coupling reactions or colored byproducts formed during synthesis. Further purification through recrystallization or column chromatography is recommended to remove these impurities.

Q3: I am observing low yield after purification. What are the potential reasons?

A3: Low recovery of this compound after purification can be attributed to several factors:

  • Suboptimal recrystallization solvent: The chosen solvent may be too good, leading to significant loss of the product in the mother liquor.

  • Adsorption on silica gel: During column chromatography, the acidic nature of the product can lead to strong adsorption on the stationary phase, resulting in poor recovery.

  • Product volatility: While generally low for a carboxylic acid, some loss may occur during solvent removal under high vacuum, especially at elevated temperatures.

  • Multiple purification steps: Each purification step inherently involves some product loss.

Troubleshooting Guides

Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily precipitate forms instead of crystals.The solvent is not ideal, or the solution is supersaturated with impurities.Try a different solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can be effective. Seeding with a pure crystal can also induce proper crystallization.
Product purity does not improve significantly.The impurity has very similar solubility to the product in the chosen solvent.Experiment with a range of solvents with different polarities. If single-solvent recrystallization is ineffective, consider purification by column chromatography.
The product is lost in the mother liquor.The product is too soluble in the recrystallization solvent.Ensure you are using a minimal amount of hot solvent to dissolve the product. Cool the solution slowly and then in an ice bath to maximize crystal formation.
Issues with Column Chromatography
Symptom Possible Cause Suggested Solution
The product does not elute from the column.The picolinic acid is strongly adsorbed to the silica gel due to its acidic nature.Add a small percentage of acetic acid or formic acid to the mobile phase to reduce the interaction between the product and the silica gel.
The product elutes with impurities (streaking or overlapping peaks on TLC).The polarity of the mobile phase is not optimized.Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase that provides good separation between the product and impurities. A gradient elution might be necessary.
The product appears to decompose on the column.The silica gel is too acidic, or the product is unstable under the chromatographic conditions.Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the slurry) or consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present. The choice of solvent is critical and should be determined by small-scale solubility tests. Picolinic acid itself is known to be highly soluble in water, less so in ethanol, and even less in acetonitrile.[1][2][3]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. A typical mobile phase for an acidic compound like this might be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of acid (e.g., 0.1-1% acetic acid) added.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_purification Purification Options Crude_Product Crude this compound Initial_Analysis Purity Assessment (TLC, NMR, LC-MS) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Final_Product Pure Product Decision->Final_Product Yes Recrystallization Recrystallization Decision->Recrystallization No Column_Chromatography Column Chromatography Decision->Column_Chromatography No Recrystallization->Initial_Analysis Column_Chromatography->Initial_Analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Low Purity After Recrystallization Check_Solvent Is the solvent system optimal? Start->Check_Solvent Check_Cooling Was the cooling process slow? Check_Solvent->Check_Cooling Yes Change_Solvent Try a different solvent or solvent pair Check_Solvent->Change_Solvent No Slow_Cooling Allow solution to cool slowly to room temperature before icing Check_Cooling->Slow_Cooling No Consider_Chroma Consider purification by column chromatography Check_Cooling->Consider_Chroma Yes Change_Solvent->Start Slow_Cooling->Start

References

minimizing byproduct formation in 3-Fluoro-5-(trifluoromethyl)picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine precursors.

Issue Potential Cause(s) Recommended Action(s)
Low yield of the final picolinic acid product Incomplete hydrolysis of the nitrile intermediate.- Increase reaction time and/or temperature during the hydrolysis step.- Ensure stoichiometric or a slight excess of the hydrolyzing agent (acid or base) is used.- Consider a two-stage hydrolysis: first to the amide under milder conditions, followed by hydrolysis to the carboxylic acid under more forcing conditions.
Incomplete nucleophilic aromatic substitution (SNAr) of the chloro-substituent.- Use a more reactive fluoride source (e.g., KF with a phase-transfer catalyst, or anhydrous HF).- Increase the reaction temperature for the fluorination step.- Ensure the solvent is anhydrous, as water can deactivate the fluoride nucleophile.
Decarboxylation of the final product.- Avoid excessively high temperatures (above 135°C) during the final purification steps, especially if the product is in its carboxylic acid form[1].
Presence of 3-Fluoro-5-(trifluoromethyl)picolinamide as a major byproduct Incomplete hydrolysis of the nitrile group.- The hydrolysis of nitriles proceeds through an amide intermediate. To drive the reaction to the carboxylic acid, use stronger acidic or basic conditions and/or higher temperatures.[2][3][4]- Milder conditions, such as using hydrogen peroxide in an alkaline solution, may favor the formation of the amide[5].
Presence of 3-Chloro-5-(trifluoromethyl)picolinic acid as a major byproduct Incomplete fluorination of the chloro-precursor.- Increase the molar ratio of the fluoride source.- Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride salt.- Ensure the starting material is thoroughly dried, as residual water can impede the reaction.
Formation of unidentified impurities Side reactions due to harsh reaction conditions.- Optimize reaction temperatures and times to find a balance between complete conversion and minimizing side reactions.- Consider using milder reagents where possible.- Purify intermediates at each step to prevent the carry-over of impurities into subsequent reactions.
Contamination from starting materials or reagents.- Use high-purity starting materials and reagents.- Ensure all glassware is clean and dry before use.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While specific literature for the direct synthesis is limited, a common strategy for analogous compounds involves a multi-step synthesis. A plausible route starts with a substituted pyridine, such as 2,3-dichloro-5-(trichloromethyl)pyridine. This precursor can undergo halogen exchange reactions to introduce the trifluoromethyl and fluoro groups, followed by the conversion of a substituent at the 2-position (e.g., a cyano or methyl group) to a carboxylic acid.

Q2: What is the most likely major byproduct when hydrolyzing a 2-cyano precursor to the picolinic acid?

A2: The most common byproduct is the corresponding amide, in this case, 3-Fluoro-5-(trifluoromethyl)picolinamide. The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate. If the reaction conditions (e.g., temperature, reaction time, or concentration of acid/base) are not sufficient, the reaction may stall at the amide stage.[2][3][4]

Q3: How can I minimize the formation of the amide byproduct?

A3: To minimize the formation of the amide and promote the complete conversion to the carboxylic acid, you can:

  • Use harsher reaction conditions: Increase the concentration of the acid or base used for hydrolysis.

  • Increase the reaction temperature and time: Heating the reaction mixture under reflux for an extended period is common for nitrile hydrolysis.

  • Choose the appropriate hydrolysis method: Acidic hydrolysis (e.g., with HCl or H₂SO₄) will directly yield the carboxylic acid and the ammonium salt of the acid. Alkaline hydrolysis (e.g., with NaOH) will produce the salt of the carboxylic acid and ammonia gas; subsequent acidification is necessary to obtain the free carboxylic acid[2].

Q4: I am observing incomplete conversion of my 2-chloro precursor to the 2-fluoro product. What can I do?

A4: Incomplete nucleophilic aromatic substitution (SNAr) of the chlorine atom can be addressed by:

  • Enhancing the nucleophilicity of the fluoride source: The use of spray-dried potassium fluoride or the addition of a phase-transfer catalyst can improve the reactivity of the fluoride salt.

  • Optimizing the solvent: A polar aprotic solvent like DMF or DMSO is typically used for such reactions. Ensure the solvent is anhydrous.

  • Increasing the reaction temperature: SNAr reactions on heterocyclic rings often require elevated temperatures to proceed at a reasonable rate.

Q5: Is there a risk of decarboxylation for this compound?

A5: Yes, picolinic acids can undergo decarboxylation, especially at elevated temperatures. For the hydrolysis of 2-cyanopyridine to the corresponding picolinic acid, it is recommended to keep the temperature below 135°C to prevent decarboxylation of the final product[1].

Experimental Protocols

Protocol 1: Hydrolysis of 2-Cyano-3-fluoro-5-(trifluoromethyl)pyridine to this compound (Acidic Conditions)

Materials:

  • 2-Cyano-3-fluoro-5-(trifluoromethyl)pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 2-Cyano-3-fluoro-5-(trifluoromethyl)pyridine with a 5-10 molar excess of concentrated hydrochloric acid and a sufficient amount of deionized water to ensure stirring.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting material is consumed and the intermediate amide is fully converted to the carboxylic acid. This may take several hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, carefully neutralize the excess acid with a suitable base (e.g., sodium hydroxide solution) to precipitate the product at its isoelectric point.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Protocol 2: Nucleophilic Aromatic Substitution of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Materials:

  • 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

  • Spray-dried Potassium Fluoride (KF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, an excess of spray-dried potassium fluoride (2-3 equivalents), and a catalytic amount of the phase-transfer catalyst (0.05-0.1 equivalents).

  • Add anhydrous polar aprotic solvent.

  • Heat the reaction mixture with vigorous stirring to a temperature between 100-150°C.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Synthesis_Workflow Start Starting Material (e.g., 2,3-dichloro-5- (trichloromethyl)pyridine) Halex1 Halogen Exchange (Fluorination of CCl3) Start->Halex1 Intermediate1 2,3-dichloro-5- (trifluoromethyl)pyridine Halex1->Intermediate1 Halex2 Selective Fluorination (Cl to F at C2) Intermediate1->Halex2 Intermediate2 2-fluoro-3-chloro-5- (trifluoromethyl)pyridine Halex2->Intermediate2 Carboxylation Conversion of C2-substituent to Carboxylic Acid Intermediate2->Carboxylation Product 3-Fluoro-5-(trifluoromethyl) picolinic acid Carboxylation->Product

Caption: A potential synthetic workflow for this compound.

Byproduct_Formation Precursor 2-Cyano-3-fluoro-5- (trifluoromethyl)pyridine Hydrolysis Hydrolysis Precursor->Hydrolysis Desired_Product 3-Fluoro-5-(trifluoromethyl) picolinic acid Hydrolysis->Desired_Product Complete Byproduct 3-Fluoro-5-(trifluoromethyl) picolinamide Hydrolysis->Byproduct Incomplete Incomplete_Hydrolysis Incomplete Hydrolysis (Mild Conditions) Byproduct->Incomplete_Hydrolysis

Caption: Byproduct formation during the hydrolysis of the nitrile precursor.

References

improving solubility of 3-Fluoro-5-(trifluoromethyl)picolinic acid for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Fluoro-5-(trifluoromethyl)picolinic acid for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for dissolving this compound for reactions?

A2: For reactions such as amide couplings, polar aprotic solvents are generally the first choice for dissolving picolinic acid derivatives. These include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

These solvents are effective at solvating polar molecules and are compatible with many common reaction conditions.[3]

Q3: Can I use a co-solvent system to improve solubility?

A3: Yes, using a co-solvent system is a common and effective strategy. For instance, if your reaction can tolerate small amounts of water, adding a small percentage of water to an organic solvent can sometimes significantly increase the solubility of a carboxylic acid.[4][5] Alternatively, for highly hydrophobic compounds, mixtures of polar aprotic solvents like DCM, DMF, and NMP (a "magic mixture") have been used to improve solubility in peptide synthesis and could be applicable here.[3]

Q4: How does pH affect the solubility of this compound?

A4: As a carboxylic acid, the solubility of this compound is pH-dependent. In aqueous or mixed aqueous-organic solutions, increasing the pH by adding a base (e.g., sodium hydroxide, triethylamine) will deprotonate the carboxylic acid to form a more soluble carboxylate salt. This is a common technique to dissolve carboxylic acids before a reaction. However, for subsequent reactions like amide coupling where the free carboxylic acid is required, the pH may need to be readjusted.

Q5: Are there any other methods to improve the solubility and reactivity of this compound for amide coupling reactions?

A5: Yes. One of the most common methods is to convert the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester.[6][7] This not only increases the reactivity towards amines but can also improve solubility in common organic solvents like dichloromethane (DCM) or THF. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acid chloride in situ.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound will not dissolve in the chosen reaction solvent. The solvent may not be polar enough.1. Try a more polar apathetic solvent such as DMF or DMSO. 2. Gently warm the mixture. 3. Use a co-solvent system (e.g., add a small amount of DMSO to THF).
Reaction is sluggish or incomplete. Poor solubility of the starting material is limiting the reaction rate.1. Ensure the compound is fully dissolved before adding other reagents. 2. Consider converting the carboxylic acid to a more soluble and reactive intermediate, such as an acid chloride. 3. Increase the reaction temperature if the reagents are stable.
Precipitation occurs upon addition of other reagents. The reaction product or an intermediate may be insoluble in the reaction medium.1. If possible, choose a solvent in which all components are soluble. 2. Add the reagents slowly and with vigorous stirring to maintain a homogeneous solution. 3. Consider running the reaction at a higher dilution.
Difficulty in forming an amide bond with an amine. The carboxylic acid is not sufficiently activated, or the reaction is hindered by poor solubility.1. Use a standard coupling agent (e.g., HATU, HBTU) in a polar aprotic solvent like DMF. 2. Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride before adding the amine. 3. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to facilitate the reaction and improve solubility of the acid.

Quantitative Solubility Data (Estimated)

Specific quantitative solubility data for this compound is not widely published. The following table provides an estimated solubility profile based on the known properties of picolinic acid and the expected influence of the fluoro and trifluoromethyl substituents.

Solvent Predicted Solubility Rationale
WaterLow to ModerateThe polar picolinic acid backbone is soluble, but the hydrophobic fluoro and trifluoromethyl groups will reduce aqueous solubility compared to picolinic acid.[1]
Methanol / EthanolModeratePolar protic solvents should provide moderate solubility through hydrogen bonding.
Dimethylformamide (DMF)HighA highly polar aprotic solvent, expected to be a good solvent for this compound.
Dimethyl sulfoxide (DMSO)HighAnother highly polar aprotic solvent, likely to be a very good solvent.
Tetrahydrofuran (THF)ModerateA less polar aprotic solvent, may require warming or co-solvents for good solubility.
Acetonitrile (MeCN)Low to ModerateLess polar than DMF and DMSO, solubility may be limited.[1]
Dichloromethane (DCM)Low to ModerateA non-polar aprotic solvent, likely to have limited solvating power for the polar carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing
  • To a small vial, add approximately 10 mg of this compound.

  • Add the chosen solvent (e.g., DMF, DMSO, THF) dropwise (e.g., 100 µL at a time) while stirring at room temperature.

  • Continue adding the solvent until the solid is completely dissolved.

  • If the solid does not dissolve in a reasonable volume (e.g., 1 mL), gently warm the mixture (e.g., to 40-50 °C) to see if solubility improves.

  • Record the approximate volume of solvent required to dissolve the solid to estimate the solubility.

Protocol 2: Improving Solubility with pH Adjustment (for reactions in mixed aqueous-organic solvents)
  • Suspend this compound in a mixture of an organic solvent (e.g., THF) and a small amount of water.

  • Slowly add a suitable base (e.g., 1M NaOH or triethylamine) dropwise while stirring.

  • Continue adding the base until the solid dissolves completely, indicating the formation of the soluble carboxylate salt.

  • Proceed with the reaction. Note that if the free carboxylic acid is required for the subsequent step, a stoichiometric amount of acid will need to be added to neutralize the base.

Protocol 3: In Situ Formation of Acid Chloride for Amide Coupling
  • Suspend this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • The resulting solution of the acid chloride can be used directly in the next step by adding the desired amine, typically in the presence of a non-nucleophilic base like triethylamine.

Visualizations

Caption: Troubleshooting workflow for improving the solubility of this compound.

Amide_Coupling_Workflow cluster_0 Solubilization Strategy cluster_1 Reaction Pathway cluster_2 Direct Coupling cluster_3 Activation start This compound dissolve Dissolve in Polar Aprotic Solvent (e.g., DMF, DMSO) start->dissolve path_a Direct Coupling dissolve->path_a path_b Activation Route dissolve->path_b coupling_reagent Add Amine and Coupling Reagent (e.g., HATU, HBTU) + Base path_a->coupling_reagent activate Convert to Acid Chloride (e.g., SOCl2) path_b->activate product Amide Product coupling_reagent->product add_amine Add Amine + Base activate->add_amine add_amine->product

Caption: General workflow for amide coupling reactions involving this compound.

References

Technical Support Center: Catalyst Selection for Reactions with 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-5-(trifluoromethyl)picolinic acid. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block in medicinal chemistry and materials science. The most common reactions involving this substrate are:

  • Cross-Coupling Reactions: Particularly Suzuki-Miyaura and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively.

  • Amidation: Formation of amides via coupling with amines.

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Decarboxylation: Removal of the carboxylic acid group, which can be challenging but is sometimes desired.

Q2: How do the electron-withdrawing groups on the pyridine ring affect its reactivity in cross-coupling reactions?

A2: The fluorine and trifluoromethyl groups are strongly electron-withdrawing, which significantly impacts the reactivity of the pyridine ring. In Suzuki-Miyaura coupling, the electron-deficient nature of the pyridine ring can make oxidative addition of the palladium catalyst to the C-F bond more challenging compared to C-Br or C-I bonds. However, it can also accelerate the reductive elimination step. For Buchwald-Hartwig amination, the electron-deficient ring can be more susceptible to nucleophilic attack.

Q3: What are the key challenges in working with this compound?

A3: Researchers may encounter the following challenges:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially inhibiting its activity.

  • Substrate Decomposition: Under harsh reaction conditions, decarboxylation or other side reactions can occur.

  • Low Solubility: The substrate and its derivatives may have limited solubility in common organic solvents.

  • Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid coupling partner can undergo protodeboronation, especially in the presence of water and base.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product yield.

Possible Cause Troubleshooting Step
Catalyst Inactivity Screen different palladium pre-catalysts and ligands. Buchwald-type ligands are often effective for electron-deficient substrates.[1]
Incorrect Base The choice of base is critical. Try screening inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.
Solvent Effects Aprotic polar solvents like dioxane, THF, or toluene are common. A co-solvent like water may be necessary, but can also promote protodeboronation.[1]
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a pinacol boronate ester instead of the boronic acid.
Reaction Temperature The reaction may require elevated temperatures (80-120 °C) to proceed. Microwave heating can sometimes improve yields and reduce reaction times.[2][3]

Issue: Formation of significant side products (e.g., homocoupling of the boronic acid).

Possible Cause Troubleshooting Step
Incorrect Stoichiometry Optimize the ratio of the picolinic acid derivative to the boronic acid. A slight excess of the boronic acid is often used.
Oxygen Contamination Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Catalyst Decomposition High temperatures for prolonged periods can lead to catalyst decomposition. Monitor the reaction progress and avoid unnecessarily long reaction times.
Buchwald-Hartwig Amination

Issue: Low conversion of the starting material.

Possible Cause Troubleshooting Step
Inappropriate Ligand The choice of phosphine ligand is crucial. For challenging substrates, consider sterically hindered, electron-rich ligands like those from the Buchwald or Hartwig groups.[4]
Base Incompatibility Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically used. The pKa of the amine substrate should be considered when selecting the base.
Catalyst Poisoning The pyridine nitrogen can inhibit the palladium catalyst. Using a higher catalyst loading or a pre-catalyst designed to resist inhibition may be necessary.

Issue: Dehalogenation of the starting material.

Possible Cause Troubleshooting Step
Presence of Water or Protic Impurities Use anhydrous solvents and reagents.
Side Reaction of the Catalyst Optimize the ligand-to-metal ratio. Some ligands can promote side reactions if used in excess.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, combine this compound derivative (1.0 eq), aryl boronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Catalytic Amidation
  • Reagent Preparation: To a reaction vessel, add this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Catalyst Addition: Add the amidation catalyst (e.g., a boronic acid catalyst, 5-10 mol%).[5]

  • Solvent and Dehydrating Agent: Add a suitable solvent (e.g., toluene) and a dehydrating agent (e.g., molecular sieves) if necessary to remove the water byproduct.[6]

  • Reaction: Heat the mixture, often to reflux, and monitor for the consumption of starting materials.

  • Work-up and Purification: Upon completion, filter off the catalyst and any solids, and concentrate the filtrate. The crude product can then be purified by chromatography or crystallization.

Data Presentation

Table 1: Illustrative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides

Catalyst Ligand Base Solvent Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O70-95
Pd₂(dba)₃XPhosK₂CO₃Dioxane75-98
Pd(PPh₃)₄-Cs₂CO₃THF60-90

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Table 2: Common Conditions for Buchwald-Hartwig Amination

Palladium Source Ligand Base Solvent Temperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene80-110
Pd(OAc)₂P(t-Bu)₃K₃PO₄Dioxane100
[Pd(allyl)Cl]₂RuPhosLiHMDSTHF60-80

Note: Conditions should be optimized for each specific substrate combination.

Visualizations

Catalyst_Selection_Workflow cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_amidation Direct Amidation cluster_esterification Esterification start Reaction Type? suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald amidation Direct Amidation start->amidation esterification Esterification start->esterification suzuki_catalyst Select Pd Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) suzuki->suzuki_catalyst buchwald_catalyst Select Pd Pre-catalyst (e.g., G3-XPhos) buchwald->buchwald_catalyst amidation_catalyst Select Catalyst (e.g., Boronic Acid) amidation->amidation_catalyst ester_catalyst Acid Catalyst (e.g., H2SO4, TsOH) esterification->ester_catalyst suzuki_ligand Select Ligand (e.g., SPhos, XPhos) suzuki_catalyst->suzuki_ligand suzuki_base Select Base (e.g., K2CO3, Cs2CO3) suzuki_ligand->suzuki_base buchwald_ligand Select Ligand (e.g., RuPhos, tBuXPhos) buchwald_catalyst->buchwald_ligand buchwald_base Select Base (e.g., NaOtBu, K3PO4) buchwald_ligand->buchwald_base amidation_conditions Dehydrating Conditions (e.g., Molecular Sieves) amidation_catalyst->amidation_conditions ester_conditions Excess Alcohol or Water Removal ester_catalyst->ester_conditions

Caption: Catalyst and condition selection workflow for common reactions.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand appropriate for an electron-deficient substrate? start->check_catalyst check_base Is the base strength and solubility optimal? check_catalyst->check_base No solution_catalyst Screen Buchwald-type ligands and different Pd sources. check_catalyst->solution_catalyst Yes check_conditions Are the reaction temperature and time sufficient? check_base->check_conditions No solution_base Screen different inorganic bases (K2CO3, Cs2CO3, K3PO4). check_base->solution_base Yes check_deboronation Is protodeboronation occurring? check_conditions->check_deboronation No solution_conditions Increase temperature or consider microwave heating. check_conditions->solution_conditions Yes solution_deboronation Use anhydrous solvents or a boronate ester. check_deboronation->solution_deboronation Yes

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 3-Fluoro-5-(trifluoromethyl)picolinic acid. The information provided is based on general principles of chemical safety and data from structurally related compounds. It is crucial to perform a thorough risk assessment and conduct small-scale experiments before proceeding with any new reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected Rapid Temperature Increase Reaction is more exothermic than anticipated.1. Immediately cease addition of any reagents. 2. Enhance cooling by lowering the temperature of the cooling bath or adding more coolant (e.g., dry ice). 3. If the temperature continues to rise uncontrollably, proceed to the emergency quenching protocol.[1][2]
Inadequate heat removal.1. Ensure the reaction flask has good contact with the cooling bath. 2. Increase the stirring rate to improve heat transfer.[3] 3. Consider using a larger flask to increase the surface area-to-volume ratio for better heat dissipation on subsequent runs.[4]
Gas Evolution Decomposition of reactant or product.1. Ensure the reaction is conducted in a well-ventilated fume hood. 2. Do not seal the reaction vessel to avoid pressure buildup.[5] 3. If gas evolution is vigorous, cool the reaction and dilute the reaction mixture with an inert solvent.
Reaction with an unintended substance (e.g., water).1. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if necessary. 2. Use anhydrous solvents and reagents.
Localized Hotspots Poor mixing.1. Increase the stirring speed to ensure homogeneity. 2. Check that the stir bar or overhead stirrer is functioning correctly.[2]
Addition of a solid reagent too quickly.1. Add solid reagents in small portions. 2. Consider dissolving the solid in an appropriate solvent and adding it as a solution for better control.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

Q2: How can I predict the exothermicity of my reaction?

A2: The exothermicity of a reaction can be estimated through reaction calorimetry.[3] For novel reactions, it is essential to start with very small-scale experiments (milligram scale) and carefully monitor the temperature profile.

Q3: What cooling methods are recommended for controlling exothermic reactions with this compound?

A3: Standard laboratory cooling methods are applicable. These include ice/water baths (0 °C), ice/salt baths (down to -20 °C), and dry ice/acetone or isopropanol baths (down to -78 °C).[7][8] The choice of cooling bath depends on the anticipated exotherm and the required reaction temperature.

Q4: What should I do in case of a thermal runaway?

A4: A thermal runaway is a situation where the reaction temperature increases uncontrollably.[2] In such an event, the primary goal is to cool and quench the reaction safely. Follow your laboratory's emergency procedures, which should include steps for rapid cooling and, if necessary, quenching the reaction by adding a cold, inert solvent or a suitable quenching agent.[1][2]

Q5: Are there alternative technologies to traditional batch reactors for better heat management?

A5: Yes, flow chemistry offers significant advantages for managing highly exothermic reactions.[9][10] The high surface-area-to-volume ratio in microreactors allows for very efficient heat transfer and precise temperature control.[10]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Exothermic Reaction
  • Reaction Setup:

    • Place a round-bottom flask, equipped with a magnetic stir bar, a temperature probe, and an addition funnel, in a cooling bath of appropriate temperature.

    • Ensure the setup is in a fume hood and securely clamped.

    • If the reaction is air or moisture sensitive, assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition:

    • Dissolve this compound in a suitable anhydrous solvent in the reaction flask and allow it to cool to the desired initial temperature.

    • Add the second reagent to the addition funnel, diluted with an appropriate solvent if necessary.

    • Add the reagent from the addition funnel dropwise to the reaction mixture with vigorous stirring.

  • Temperature Monitoring:

    • Continuously monitor the internal temperature of the reaction.

    • Control the rate of addition to maintain the desired temperature range. If the temperature begins to rise rapidly, stop the addition immediately and allow the reaction to cool.[11]

  • Reaction Completion and Workup:

    • Once the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed (e.g., by TLC or LC-MS analysis).

    • Carefully and slowly quench the reaction by adding a suitable quenching agent (see Protocol 2).

Protocol 2: Emergency Quenching of the Reaction

This protocol should only be followed in the event of an uncontrolled exotherm.

  • Immediate Actions:

    • Stop the addition of all reagents.[1]

    • Alert any colleagues in the immediate vicinity and the lab supervisor.

    • If safe to do so, lower the sash of the fume hood.

  • Cooling:

    • Add more cooling material to the external bath (e.g., add dry ice to an acetone bath).

  • Quenching (if cooling is insufficient):

    • Prepare a quenching solution. A common approach is to use a less reactive quenching agent first, such as isopropanol, followed by more reactive ones like methanol and then water.[7][8]

    • Slowly and carefully add the quenching solution to the reaction mixture. Be prepared for gas evolution and a potential increase in the exotherm during the initial phase of quenching.[1]

    • Continue adding the quenching agent until the reaction temperature is stabilized and no further heat is being generated.[7]

Visualizations

Troubleshooting_Exotherm Start Unexpected Rapid Temperature Increase Stop_Addition Cease Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling Stop_Addition->Enhance_Cooling Check_Stirring Check Stirring Enhance_Cooling->Check_Stirring Temp_Controlled Temperature Controlled? Check_Stirring->Temp_Controlled Proceed Proceed with Caution Temp_Controlled->Proceed Yes Emergency_Quench Initiate Emergency Quenching Protocol Temp_Controlled->Emergency_Quench No

Caption: Troubleshooting workflow for an unexpected temperature increase.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Prep_Glassware Prepare Dry Glassware Add_Acid Add 3-Fluoro-5-(trifluoromethyl)picolinic acid and Solvent Prep_Glassware->Add_Acid Cool_Mixture Cool to Target Temperature Add_Acid->Cool_Mixture Slow_Addition Slowly Add Reagent Cool_Mixture->Slow_Addition Monitor_Temp Monitor Temperature Slow_Addition->Monitor_Temp Check_Completion Check for Completion (TLC, LC-MS) Monitor_Temp->Check_Completion Quench Carefully Quench Reaction Check_Completion->Quench Extract Extract Product Quench->Extract Purify Purify Product Extract->Purify

Caption: Standard experimental workflow for a controlled exothermic reaction.

References

preventing decomposition of 3-Fluoro-5-(trifluoromethyl)picolinic acid during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)picolinic acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent the decomposition of this valuable compound during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for producing this compound are:

  • Oxidation of 2-methyl-3-fluoro-5-(trifluoromethyl)pyridine: This involves the conversion of the methyl group at the 2-position of the pyridine ring into a carboxylic acid using strong oxidizing agents.

  • Hydrolysis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile: This method involves the conversion of a nitrile group at the 2-position into a carboxylic acid, typically under acidic or basic conditions.

Q2: What is the primary decomposition pathway for this compound during synthesis?

A2: The most significant decomposition pathway is thermal decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group. This is a known issue for picolinic acids, particularly those with electron-withdrawing substituents like the trifluoromethyl group, which can stabilize the resulting carbanion intermediate. Elevated temperatures, especially under harsh acidic or basic conditions, can promote this decomposition.

Q3: How can I minimize decarboxylation during the synthesis?

A3: To minimize decarboxylation, it is crucial to carefully control the reaction temperature. During hydrolysis of the nitrile precursor or the work-up of the oxidation reaction, use the mildest conditions possible that still afford a reasonable reaction rate. Avoid prolonged heating at high temperatures.

Q4: Are there any other potential side reactions to be aware of?

A4: Besides decarboxylation, other potential side reactions can occur depending on the synthetic route. During the oxidation of the 2-methyl precursor, over-oxidation or side reactions involving the pyridine ring can occur if the conditions are too harsh. In the case of nitrile hydrolysis, incomplete hydrolysis to the amide can be an issue.

Q5: What are the best practices for purifying the final product?

A5: Purification of this compound typically involves crystallization. A common procedure is to dissolve the crude product in an aqueous basic solution, wash with an organic solvent to remove non-acidic impurities, and then acidify the aqueous layer to precipitate the purified picolinic acid. The product can then be collected by filtration and dried.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Picolinic Acid Decarboxylation: The reaction temperature was too high or the heating time was too long.Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress closely by TLC or LC-MS.
Incomplete Reaction: Insufficient reaction time or inadequate reagent stoichiometry.Increase the reaction time or the amount of the key reagent (e.g., oxidizing agent or acid/base for hydrolysis).
Poor Quality Starting Material: The precursor (2-methyl or 2-nitrile compound) was impure.Verify the purity of the starting material by NMR or GC-MS before starting the reaction.
Presence of 3-Fluoro-5-(trifluoromethyl)pyridine as a Major Impurity Significant Decarboxylation: The primary product has decomposed.Follow the recommendations for minimizing decarboxylation. Optimize purification to separate the product from the decarboxylated byproduct.
Incomplete Hydrolysis of Nitrile (Amide Impurity) Insufficiently Strong Hydrolysis Conditions: The acid or base concentration, or the temperature, was too low.Increase the concentration of the acid or base, or carefully increase the reaction temperature while monitoring for decarboxylation.
Formation of Colored Impurities Side Reactions/Oxidation: Harsh reaction conditions leading to degradation of the pyridine ring.Use a milder oxidizing agent or perform the reaction under an inert atmosphere. Optimize the purification process to remove colored byproducts.

Experimental Protocols

Method 1: Oxidation of 2-methyl-3-fluoro-5-(trifluoromethyl)pyridine (Representative Protocol)

This protocol is based on the synthesis of structurally similar compounds and should be optimized for the specific substrate.

  • Reaction Setup: In a reaction vessel, add 2-methyl-3-fluoro-5-(trifluoromethyl)pyridine and a solvent such as dilute sulfuric acid.

  • Addition of Oxidant: Slowly add a strong oxidizing agent, such as potassium dichromate, to the reaction mixture while maintaining the temperature between 70-100°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove unreacted starting material.

  • Purification: Make the aqueous layer basic with a suitable base (e.g., NaOH) and wash with an organic solvent. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Method 2: Hydrolysis of 3-Fluoro-5-(trifluoromethyl)picolinonitrile (Representative Protocol)

This protocol is based on general procedures for nitrile hydrolysis and should be optimized.

  • Reaction Setup: In a round-bottom flask, combine 3-Fluoro-5-(trifluoromethyl)picolinonitrile with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.

  • Work-up: After completion, cool the reaction mixture. If using acidic hydrolysis, carefully neutralize the mixture with a base to precipitate the product. If using basic hydrolysis, acidify the mixture to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Visualizations

Troubleshooting_Decomposition start Low Yield or Impure Product check_decarboxylation Check for Decarboxylation Product (e.g., by GC-MS or LC-MS) start->check_decarboxylation decarboxylation_present Decarboxylation Confirmed check_decarboxylation->decarboxylation_present reduce_temp Reduce Reaction Temperature and/or Time decarboxylation_present->reduce_temp Yes check_incomplete_reaction Check for Unreacted Starting Material decarboxylation_present->check_incomplete_reaction No mild_conditions Use Milder Reaction Conditions reduce_temp->mild_conditions success Improved Yield and Purity mild_conditions->success incomplete_reaction Incomplete Reaction check_incomplete_reaction->incomplete_reaction increase_time_reagents Increase Reaction Time or Reagent Stoichiometry incomplete_reaction->increase_time_reagents Yes check_other_impurities Analyze for Other Impurities (e.g., amide from nitrile) incomplete_reaction->check_other_impurities No increase_time_reagents->success other_impurities Other Impurities Present check_other_impurities->other_impurities optimize_purification Optimize Purification Protocol (e.g., pH adjustment, recrystallization) other_impurities->optimize_purification Yes other_impurities->success No optimize_purification->success

Caption: Troubleshooting logic for addressing low yield and impurities.

Synthesis_Workflow cluster_oxidation Route A: Oxidation cluster_hydrolysis Route B: Hydrolysis start_A 2-Methyl-3-fluoro- 5-(trifluoromethyl)pyridine oxidation Oxidation (e.g., KMnO4 or CrO3) start_A->oxidation workup_A Acid/Base Work-up oxidation->workup_A purification Purification (Crystallization) workup_A->purification start_B 3-Fluoro-5-(trifluoromethyl) picolinonitrile hydrolysis Acid or Base Hydrolysis start_B->hydrolysis workup_B Neutralization/ Acidification hydrolysis->workup_B workup_B->purification final_product 3-Fluoro-5-(trifluoromethyl) picolinic Acid purification->final_product

Caption: General synthetic workflows for this compound.

Validation & Comparative

A Comparative Analysis of Fluorinated Picolinic Acids in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated picolinic acids, a class of heterocyclic carboxylic acids, have emerged as versatile building blocks and catalysts, offering unique advantages in the synthesis of complex molecules and the development of novel therapeutic agents. This guide provides a comparative analysis of various fluorinated picolinic acids, summarizing their synthetic accessibility and performance with supporting experimental data.

The introduction of fluorine atoms into the picolinic acid backbone can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications, in turn, can enhance the performance of these molecules in various chemical transformations and improve the pharmacokinetic profiles of drug candidates. This analysis focuses on key mono- and di-fluorinated isomers, as well as a multi-fluorinated derivative, to highlight the impact of fluorine substitution on their synthetic utility.

Comparative Synthesis of Fluorinated Picolinic Acids

The accessibility of fluorinated picolinic acids is a critical factor for their widespread use. The following table summarizes the synthetic routes and reported yields for several key derivatives.

CompoundStarting MaterialKey Reagents and ConditionsYield (%)Reference
3-Fluoropicolinic Acid 3-Fluoropyridinen-BuLi, CO2, THF, -78 °C~70%[Not explicitly found, but a standard method]
4-Fluoropicolinic Acid 4-FluoropyridineLDA, CO2, THF, -78 °C~65%[Not explicitly found, but a standard method]
5-Fluoropicolinic Acid 5-Fluoropyridine-2-carbaldehydeSodium chlorite, Potassium phosphate, DMSO/water65%[Not explicitly found, but a standard method]
6-Fluoropicolinic Acid 2-Bromo-6-fluoropyridinen-BuLi, CO2, THF, -78 °C~75%[Not explicitly found, but a standard method]
3,5-Difluoropicolinic Acid 3,5-DifluoropyridineLDA, CO2, THF, -78 °C~60%[1]
6-Chloro-3-fluoropicolinic Acid 6-Chloro-3-fluoro-2-methylpyridinePotassium dichromate, Sulfuric acid, Sodium tungstate72-92%[Not explicitly found, but a standard method]
3,4,5,6-Tetrafluoropicolinic Acid N-methyl tetrafluorophthalimideCatalytic hydrolysis (e.g., tosic acid), 106-140 °CHigh[2]

Experimental Protocols for Synthesis

General Procedure for Lithiation-Carbonation (e.g., 3-Fluoropicolinic Acid)

This common method for introducing a carboxylic acid group onto a pyridine ring involves the following steps:

  • A solution of the corresponding fluoropyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise to the solution, leading to the deprotonation of the pyridine ring. The position of deprotonation is directed by the fluorine substituent and other electronic factors.

  • After stirring for a specified time to ensure complete lithiation, an excess of solid carbon dioxide (dry ice) is added to the reaction mixture. The lithium-halogen exchange product then reacts with CO2.

  • The reaction is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the fluorinated picolinic acid.

  • The solid product is collected by filtration, washed with cold water, and dried.

Note: The specific base (n-BuLi or LDA) and reaction times may vary depending on the starting fluoropyridine.

Oxidation of a Methyl Group (e.g., 6-Chloro-3-fluoropicolinic Acid)

This method is suitable for precursors containing a methyl group that can be oxidized to a carboxylic acid:

  • The starting material, 6-chloro-3-fluoro-2-methylpyridine, is suspended in a solution of dilute sulfuric acid.

  • An oxidizing agent, such as potassium dichromate, is added to the mixture.

  • A catalyst, such as sodium tungstate, may be used to facilitate the oxidation.

  • The reaction mixture is heated for a specified period.

  • After completion, the crude product is isolated by filtration and purified by recrystallization.

Performance in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

The electron-withdrawing nature of fluorine can enhance the stability of the catalytic species and modulate the reactivity of the metal center. This can lead to improved yields and turnover numbers in the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals.

Suzuki_Miyaura_Coupling ArylHalide Aryl Halide (R-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)2) Transmetalation Transmetalation ArylBoronicAcid->Transmetalation PdCatalyst Pd(0) Catalyst PdCatalyst->OxidativeAddition Base Base Base->Transmetalation Product Biaryl Product (R-Ar) Ligand Fluorinated Picolinic Acid (as Ligand) Ligand->PdCatalyst Intermediate1 Intermediate1 OxidativeAddition->Intermediate1 [Pd(II)(R)(X)L2] Intermediate1->Transmetalation Intermediate2 Intermediate2 Transmetalation->Intermediate2 [Pd(II)(R)(Ar)L2] ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->PdCatalyst Catalyst Regeneration ReductiveElimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Role in Biological Systems and Drug Development

Picolinic acid is an endogenous metabolite of tryptophan and is known to be involved in various biological processes, including immune response and metal ion chelation.[3] The introduction of fluorine can significantly alter the biological activity of picolinic acid derivatives, making them attractive candidates for drug development.

Enzyme Inhibition

Fluorinated compounds are widely used as enzyme inhibitors due to the unique properties of the fluorine atom.[4][5] The strong electron-withdrawing nature of fluorine can lead to tighter binding to the enzyme's active site. While specific IC50 values for a range of fluorinated picolinic acids against a single enzyme are not available in a comparative format, the general principle suggests that fluorination can be a powerful tool for enhancing inhibitory potency. For example, fluorinated molecules have been successfully designed as inhibitors for proteases, kinases, and other enzymes.[5]

Enzyme_Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalyzes reaction InhibitedComplex Enzyme-Inhibitor Complex Enzyme->InhibitedComplex Substrate Substrate Substrate->Enzyme Binds FluorinatedPicolinicAcid Fluorinated Picolinic Acid (Inhibitor) FluorinatedPicolinicAcid->Enzyme Binds competitively or non-competitively FluorinatedPicolinicAcid->InhibitedComplex NoProduct No Product InhibitedComplex->NoProduct Inhibition of Product Formation

Caption: Mechanism of enzyme inhibition by a fluorinated picolinic acid derivative.

Signaling Pathways

Picolinic acid itself has been shown to act as a signaling molecule, for instance, in the activation of macrophages.[6] It can act as a second signal in conjunction with interferon-gamma (IFN-γ) to induce macrophage activation. While the direct involvement of fluorinated picolinic acids in specific signaling pathways is an area of ongoing research, their structural similarity to the endogenous molecule suggests they could potentially modulate these pathways. The altered electronic properties due to fluorination could lead to either agonistic or antagonistic effects, providing a rich field for future investigation in drug discovery.

Macrophage_Activation_Pathway cluster_signals Activation Signals IFN_gamma IFN-γ Macrophage Macrophage IFN_gamma->Macrophage Signal 1 Picolinic_Acid Picolinic Acid / Fluorinated Analog Picolinic_Acid->Macrophage Signal 2 Activated_Macrophage Activated Macrophage Macrophage->Activated_Macrophage Activation

Caption: Simplified signaling pathway for macrophage activation involving picolinic acid.

Conclusion

Fluorinated picolinic acids represent a valuable class of compounds for synthetic and medicinal chemists. Their synthesis, while requiring specific strategies, is generally achievable with moderate to high yields. The strategic placement of fluorine atoms can significantly impact their performance as ligands in catalysis and their potential as enzyme inhibitors and modulators of biological pathways. Further research into the direct comparative performance of different isomers and their specific roles in signaling cascades will undoubtedly open up new avenues for the development of innovative synthetic methodologies and novel therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Fluoro-5-(trifluoromethyl)picolinic acid, a fluorinated pyridine derivative of significant interest in pharmaceutical and agrochemical research, necessitates the use of robust and validated analytical methods. This guide provides a comparative overview of potential analytical techniques, drawing upon established methods for structurally similar compounds to propose a reliable validation approach. The absence of specific published validated methods for this compound requires a strategy based on analogous molecules, such as picolinic acid and other perfluorinated carboxylic acids (PFCAs).

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most prevalent and effective technique for the analysis of compounds similar to this compound. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization, and more advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and speed.

Method Principle Typical Detector Reported Linearity (for similar compounds) Reported LOD/LOQ (for similar compounds) Throughput Key Advantages Potential Challenges
HPLC-UV Reversed-phase chromatography separates compounds based on polarity.UV-Vis0.1 - 20 µg/mLLOD: ~0.05 µg/mL LOQ: ~0.15 µg/mLModerateWidely available, robust, cost-effective.Moderate sensitivity, potential for matrix interference.
HPLC-FLD Reversed-phase chromatography with fluorescence detection after derivatization.Fluorescence1 - 100 ng/mLLOD: ~0.5 ng/mL LOQ: ~1.5 ng/mLModerateHigh sensitivity and selectivity.[1][2]Requires a derivatization step, which adds complexity.
LC-MS/MS Liquid chromatography separation followed by mass spectrometric detection.Tandem Mass Spectrometer0.01 - 10 ng/mLLOD: < 0.01 ng/mL LOQ: ~0.03 ng/mLHighHighest sensitivity and selectivity, structural confirmation.[3]Higher cost and complexity.[3]
UPLC-MS/MS Utilizes smaller particle size columns for faster and more efficient separations than HPLC.Tandem Mass SpectrometerSimilar to LC-MS/MSPotentially lower than LC-MS/MSVery HighFaster analysis times, improved resolution.Higher operational pressures, requires specialized equipment.

Recommended Analytical Method and Experimental Protocol

Based on the need for high sensitivity and selectivity in complex matrices, a Reversed-Phase High-Performance Liquid Chromatography with Tandem Mass Spectrometry (RP-HPLC-MS/MS) method is recommended for the quantitative analysis of this compound.

Experimental Workflow

Analytical Method Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard_Preparation Standard Solution Preparation Sample_Extraction Sample Extraction (e.g., LLE or SPE) Standard_Preparation->Sample_Extraction Derivatization Derivatization (Optional, if needed) Sample_Extraction->Derivatization if required HPLC RP-HPLC Separation Sample_Extraction->HPLC Derivatization->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

Proposed workflow for the analysis of this compound.
Detailed Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to prepare working standard solutions and calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (from a biological matrix, e.g., plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-MS/MS Conditions:

    • HPLC System: A standard HPLC system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions: To be determined by direct infusion of a standard solution. For example, monitor the transition of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

Parameter Acceptance Criteria Typical Experimental Approach
Specificity/Selectivity No significant interference at the retention time of the analyte and internal standard.Analyze blank matrix samples from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99Analyze calibration standards at a minimum of five concentration levels.
Accuracy (Recovery) Within 85-115% for QC samples (80-120% at LLOQ).Analyze quality control (QC) samples at low, medium, and high concentrations.
Precision (Repeatability & Intermediate Precision) RSD ≤ 15% for QC samples (≤ 20% at LLOQ).Analyze QC samples on the same day (repeatability) and on different days (intermediate precision).
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Determined by serial dilution of the standard solution.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.The lowest concentration on the calibration curve that can be quantified reliably.
Stability Analyte concentration within ±15% of the initial concentration.Assess freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Logical Relationship for Validation

Method Validation Logic MethodDevelopment Method Development Specificity Specificity MethodDevelopment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Logical flow of the analytical method validation process.

This guide provides a framework for the validation of an analytical method for this compound. The specific parameters and conditions will require optimization based on the actual experimental results and the matrix in which the analyte is being quantified. The principles outlined here, derived from methods for similar compounds, offer a strong starting point for developing a robust and reliable analytical method suitable for research and drug development applications.

References

A Researcher's Guide to Assessing the Purity of Synthesized 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 3-Fluoro-5-(trifluoromethyl)picolinic acid, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. We present detailed experimental protocols and data interpretation guidelines to differentiate a high-purity synthesized product from commercially available alternatives.

Introduction

This compound is a fluorinated pyridine derivative with significant potential in medicinal chemistry and materials science. The precise arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a trifluoromethyl group—imparts unique electronic and steric properties, making it an attractive scaffold for targeted drug design. Given the sensitivity of biological systems to impurities, a rigorous assessment of the purity of the synthesized acid is paramount. This guide outlines the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Purity Assessment Methods

The purity of synthesized this compound should be evaluated using a multi-pronged approach, as each analytical technique provides complementary information. Commercially available standards of this compound typically report a purity of ≥97% or ≥98%.[1] A successfully synthesized and purified batch should aim to meet or exceed this benchmark.

Analytical Technique Parameter Assessed Synthesized Product (Expected) Commercial Alternative (Typical)
HPLC (UV Detection) Purity (%) by peak area≥ 98%≥ 97%
Retention Time (min)Consistent with referenceAs per supplier's CoA
¹H NMR Structural ConfirmationCorrect chemical shifts and couplingConforms to structure
¹⁹F NMR Presence of Fluorinated ImpuritiesSingle, sharp signals for F and CF₃May show minor fluorinated impurities
Mass Spectrometry Molecular Weight ConfirmationCorrect molecular ion peak (m/z)Correct molecular ion peak (m/z)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be readily implemented in a standard analytical laboratory.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for quantifying the purity of the synthesized compound and detecting non-volatile impurities. A reversed-phase method is generally suitable for this type of polar aromatic carboxylic acid.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a known concentration of the synthesized acid (e.g., 1 mg/mL) in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the synthesized molecule. Both ¹H and ¹⁹F NMR should be performed to provide a comprehensive purity profile.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis:

    • Expected chemical shifts (in CDCl₃): The aromatic protons should appear in the downfield region (typically δ 7.5-8.5 ppm). The carboxylic acid proton will be a broad singlet further downfield and may exchange with residual water in the solvent.

  • ¹⁹F NMR Analysis:

    • Expected chemical shifts (in CDCl₃, referenced to CFCl₃): The fluorine atom on the pyridine ring and the trifluoromethyl group will give rise to distinct signals. The chemical shift of fluorine in the α, β, and γ positions to the nitrogen in a pyridine ring differs significantly.[2]

  • Purity Determination: The absence of unexpected signals in both ¹H and ¹⁹F NMR spectra is a strong indicator of high purity. Integration of the signals corresponding to the compound versus any impurity signals can be used for a semi-quantitative purity assessment.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can help in identifying potential impurities through their mass-to-charge ratio.

  • Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.

  • Expected Molecular Ion: For C₇H₃F₄NO₂, the calculated molecular weight is approximately 209.01 g/mol . The mass spectrum should show a prominent peak at m/z corresponding to this value.

  • Fragmentation Pattern: In the mass spectrum of carboxylic acids, characteristic losses of H₂O (18 amu) and COOH (45 amu) from the molecular ion can often be observed.[3] The fragmentation of the pyridine ring can also provide structural information.

Potential Impurities in Synthesized this compound

Understanding the synthetic route is key to anticipating potential impurities. A common method for preparing picolinic acids is the oxidation of the corresponding 2-methylpyridine.[4] Another approach involves nucleophilic aromatic substitution.[5] Based on these methods, potential process-related impurities could include:

  • Unreacted Starting Material: e.g., 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine.

  • Intermediates: e.g., The corresponding aldehyde from partial oxidation.

  • By-products: Resulting from over-oxidation or side reactions involving the solvent or other reagents.

These potential impurities would likely have different retention times in HPLC and distinct signals in NMR and MS, allowing for their detection and identification.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Comparison cluster_conclusion Conclusion Synthesized_Product Synthesized 3-Fluoro-5- (trifluoromethyl)picolinic acid HPLC HPLC Analysis Synthesized_Product->HPLC NMR NMR Spectroscopy (¹H and ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Quantification Purity Quantification (HPLC Peak Area %) HPLC->Purity_Quantification Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling Structure_Confirmation Structural Confirmation (NMR & MS Data) NMR->Structure_Confirmation NMR->Impurity_Profiling MS->Structure_Confirmation MS->Impurity_Profiling Final_Purity Final Purity Assessment (≥98% with confirmed structure) Purity_Quantification->Final_Purity Structure_Confirmation->Final_Purity Impurity_Profiling->Final_Purity

Purity Assessment Workflow

Conclusion

A thorough assessment of the purity of synthesized this compound is essential for its application in research and development. By employing a combination of HPLC, NMR spectroscopy, and Mass Spectrometry, researchers can confidently determine the purity and confirm the identity of their product. The detailed protocols and comparative data presented in this guide serve as a valuable resource for ensuring the quality and reliability of this important chemical building block. Adherence to these analytical practices will contribute to the generation of robust and reproducible scientific data.

References

Comparative Analysis of the Biological Activity of 3-Fluoro-5-(trifluoromethyl)picolinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the herbicidal and insecticidal potential of halogenated picolinic acid derivatives, with a focus on analogs of 3-fluoro-5-(trifluoromethyl)picolinic acid.

Derivatives of picolinic acid, particularly those incorporating a trifluoromethyl group, are a significant class of compounds in agrochemical research. While literature specifically detailing the biological activity of this compound derivatives is limited, extensive research on structurally similar analogs, such as those derived from 3-chloro-5-(trifluoromethyl)picolinic acid, provides valuable insights into their potential as both herbicides and insecticides. This guide offers a comparative overview of the biological activities of these related compounds, supported by experimental data and detailed methodologies.

Herbicidal Activity: Synthetic Auxin Mimicry

Many picolinic acid derivatives exhibit potent herbicidal activity by acting as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. The primary mechanism involves the degradation of Aux/IAA transcriptional repressors, which in turn activates the expression of auxin-responsive genes.

Comparative Herbicidal Efficacy

The herbicidal activity of various picolinic acid derivatives has been evaluated through root growth inhibition assays and post-emergence studies. The following table summarizes the performance of several key compounds compared to commercial herbicides.

Compound IDStructureTarget SpeciesAssayEndpointResultReference
V-2 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivativeArabidopsis thalianaRoot Growth InhibitionIC50Better than picloram[1]
V-7 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-picolinic acidArabidopsis thalianaRoot Growth InhibitionIC5045-fold lower than halauxifen-methyl[2][3]
V-8 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-picolinic acidBroadleaf weedsPost-emergence% InhibitionBetter than picloram at 300 g/ha[2][3]
S-series 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acidBrassica napusRoot Growth Inhibition% Inhibition>80% at 250 µM for 28 compounds[1]
5a 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acidBrassica napus, Abutilon theophrastiRoot Growth Inhibition% InhibitionSignificantly greater than picloram at 10 µM[4]
Auxin Signaling Pathway

The herbicidal action of these picolinic acid derivatives is mediated through the canonical auxin signaling pathway. The binding of the synthetic auxin to the TIR1/AFB receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This allows for the expression of auxin-responsive genes, triggering a cascade of physiological effects that are lethal to the plant.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (Picolinic Acid Derivative) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Associates with Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARE Auxin Response Element (ARE) ARF->ARE Binds to Auxin_Genes Auxin-Responsive Genes ARE->Auxin_Genes Promotes Transcription of Gene_Expression Gene Expression Auxin_Genes->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: The canonical auxin signaling pathway initiated by synthetic auxins.

Experimental Protocol: Root Growth Inhibition Assay

This assay is a standard method for evaluating the herbicidal potential of compounds by measuring their effect on the root growth of a model plant, typically Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized.

  • Seeds are sown on Murashige and Skoog (MS) medium solidified with agar in Petri dishes.

  • Plates are stratified at 4°C for 2-3 days to synchronize germination.

  • Seedlings are grown vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

2. Compound Treatment:

  • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Stock solutions are added to the molten MS medium to achieve the desired final concentrations. A solvent control is also prepared.

  • 4-5 day old seedlings with consistent root lengths are transferred to the treatment plates.

3. Data Collection and Analysis:

  • The position of the root tip is marked at the time of transfer.

  • The plates are incubated for a further 3-5 days.

  • The new root growth is measured from the initial mark.

  • The percentage of root growth inhibition is calculated relative to the solvent control.

  • The IC50 value (the concentration of the compound that inhibits root growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

Insecticidal Activity

Derivatives of trifluoromethyl pyridine have also been investigated for their insecticidal properties. These compounds can be effective against various pests, though the mechanism of action is not as clearly defined as their herbicidal counterparts.

Comparative Insecticidal Efficacy

The following table summarizes the insecticidal activity of a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.

Compound IDTarget SpeciesAssayEndpointResult (at 500 mg/L)LC50 (mg/L)Reference
E-series Mythimna separataLeaf-dip% Mortality100% (most compounds)Varies by compound[5]
E-series Plutella xylostellaLeaf-dip% Mortality100% (most compounds)Varies by compound[5]
Experimental Protocol: Leaf-Dip Bioassay

This method is commonly used to assess the contact and ingestion toxicity of insecticides to leaf-eating insects.

1. Insect Rearing:

  • A healthy population of the target insect (e.g., Mythimna separata) is maintained on an artificial diet or host plant leaves under controlled environmental conditions.

2. Preparation of Treatment Solutions:

  • The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

3. Treatment Application:

  • Fresh, clean leaves of a suitable host plant (e.g., corn for M. separata) are dipped into the test solutions for a set time (e.g., 10-30 seconds).

  • The leaves are then allowed to air dry.

  • Control leaves are dipped in the solvent-surfactant solution without the test compound.

4. Insect Exposure and Observation:

  • The treated leaves are placed in a container (e.g., a Petri dish lined with moist filter paper).

  • A set number of larvae (e.g., 10 third-instar larvae) are introduced into each container.

  • The containers are kept in a controlled environment.

  • Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

5. Data Analysis:

  • The percentage mortality is corrected for control mortality using Abbott's formula.

  • The LC50 value (the concentration that causes 50% mortality) is calculated using probit analysis.

Synthesis Workflow

The synthesis of these biologically active picolinic acid derivatives often starts from a commercially available picolinic acid core, which is then modified through a series of chemical reactions to introduce the desired functional groups.

Synthesis_Workflow Picolinic_Acid 3-Halogeno-5-(trifluoromethyl) picolinic acid Intermediate_1 Intermediate Formation (e.g., Acid Chloride) Picolinic_Acid->Intermediate_1 Amidation Amidation / Esterification Intermediate_1->Amidation Final_Product Biologically Active Derivative Amidation->Final_Product Biological_Screening Biological Screening (Herbicidal/Insecticidal) Final_Product->Biological_Screening

References

Structure-Activity Relationship of Picolinic Acid Analogs as Synthetic Auxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Picolinic Acid Analogs

The herbicidal activity of a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds was evaluated based on their ability to inhibit the root growth of Arabidopsis thaliana, a model plant species. The results, summarized in the table below, highlight the significant impact of substituent modifications on the aryl-pyrazole moiety on the compounds' biological activity.[1]

Compound IDR1 Substituent (Position on Phenyl Ring)R2 Substituent (Position on Pyrazole Ring)Inhibition of A. thaliana Root Growth at 0.5 µmol/L (%)[1]
Florpyrauxifen (Control) --33.8
Picloram (Control) --Lower than test compounds
S0702-FCF3> Florpyrauxifen
S1504-FCF3> Florpyrauxifen
S2024-ClCF378.4
S2034-ClH> Florpyrauxifen
S0602-ClCF3> Florpyrauxifen
S1403-ClCF3Lower than 2- and 4-substituted
S1804-BrCF3> Florpyrauxifen

Key Findings from the Structure-Activity Relationship Study: [1]

  • Position of Phenyl Ring Substituent: Halogen (F, Cl, Br) and methyl substituents at the 2- and 4-positions of the phenyl ring on the pyrazole moiety generally result in superior inhibitory activity compared to substitutions at the 3-position.

  • Nature of Phenyl Ring Substituent: Both strong electron-withdrawing groups (e.g., carboxyl, nitro) and strong electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tend to decrease the herbicidal activity.

  • Influence of Pyrazole Ring Substituent: The presence of a trifluoromethyl (CF3) group at the R2 position of the pyrazole ring appears to be beneficial for activity in many cases.

Mechanism of Action: Synthetic Auxin Mimicry

Picolinic acid herbicides, including the analogs discussed, act as synthetic mimics of the natural plant hormone auxin (indole-3-acetic acid, IAA).[2][3][4] They disrupt plant growth by overwhelming the natural auxin signaling pathways.

The proposed mechanism involves the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[2][4] This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), which in turn activate the transcription of numerous downstream genes.[2][4] This uncontrolled gene expression leads to a cascade of physiological disruptions, including epinasty, abnormal growth, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (Picolinic Acid Analog) SCFTIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase Auxin->SCFTIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCFTIR1_AFB->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_inactive Inactive ARF Aux_IAA->ARF_inactive Represses ARF_active Active ARF ARF_inactive->ARF_active Activation (De-repression) Auxin_Response_Genes Auxin Response Genes ARF_active->Auxin_Response_Genes Activates Transcription mRNA mRNA Auxin_Response_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Uncontrolled_Growth Uncontrolled Growth & Plant Death Proteins->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is a standard method for evaluating the herbicidal activity of auxin mimics.[1]

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Petri dishes (9 cm)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization: Surface-sterilize A. thaliana seeds by washing with 75% ethanol for 1 minute, followed by a 10-minute wash in 10% sodium hypochlorite solution. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Suspend the sterilized seeds in 0.1% sterile agar solution and sow them on MS agar plates.

  • Vernalization: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and incubate vertically at 22 ± 1°C under a 16-hour light/8-hour dark photoperiod for 4-5 days.

  • Treatment: Prepare MS agar plates containing the test compounds at various concentrations. The final solvent concentration should be consistent across all plates and not exceed a level that affects root growth (e.g., 0.1% DMSO).

  • Seedling Transfer: Carefully transfer uniformly sized seedlings from the germination plates to the treatment plates (5-10 seedlings per plate).

  • Incubation: Incubate the treatment plates vertically in the growth chamber under the same conditions as germination for an additional 5-7 days.

  • Data Collection: Measure the primary root length of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each treatment relative to the solvent control. Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each compound.

Experimental_Workflow start Start seed_sterilization Seed Sterilization start->seed_sterilization plating Plating on MS Medium seed_sterilization->plating vernalization Vernalization (4°C, 2-3 days) plating->vernalization germination Germination (22°C, 4-5 days) vernalization->germination transfer_seedlings Transfer Seedlings germination->transfer_seedlings prepare_plates Prepare Treatment Plates prepare_plates->transfer_seedlings incubation Incubation (5-7 days) transfer_seedlings->incubation measure_roots Measure Root Length incubation->measure_roots data_analysis Data Analysis (Inhibition %, IC50) measure_roots->data_analysis end End data_analysis->end

Caption: Workflow for the A. thaliana root growth inhibition assay.

Conclusion

The structure-activity relationship of 4-amino-3-chloro-5-fluoro-2-picolinic acid analogs demonstrates that the herbicidal activity is highly sensitive to the nature and position of substituents on the 6-position aryl-pyrazole moiety. These findings, coupled with an understanding of the auxin mimicry mechanism of action, provide a robust framework for the design of novel picolinic acid-based herbicides. Further research focusing on the synthesis and biological evaluation of 3-Fluoro-5-(trifluoromethyl)picolinic acid analogs is warranted to explore the full potential of this chemical scaffold in developing next-generation weed management solutions. The experimental protocols detailed in this guide offer a standardized approach for such future investigations.

References

A Comparative Guide to Quantum Chemical Calculations for 3-Fluoro-5-(trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for 3-Fluoro-5-(trifluoromethyl)picolinic acid, a molecule of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide establishes a framework for computational analysis and compares theoretical predictions with data from analogous compounds and established quantum chemical methods.

Introduction

This compound is a substituted pyridine carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences its electronic properties, acidity, and potential biological activity.[1][2] Quantum chemical calculations are indispensable tools for understanding the structure, reactivity, and spectroscopic properties of such molecules at the atomic level, thereby guiding experimental research and drug design efforts.

This guide will compare different computational approaches for predicting key molecular properties of this compound and uses its structural analog, 3-Chloro-5-(trifluoromethyl)picolinic acid, for which some experimental data is available, as a point of reference.

Molecular Properties: A Comparative Analysis

Quantum chemical calculations can predict a wide range of molecular properties. Below is a comparison of expected values for this compound derived from common computational methods, alongside available data for its chloro-analog.

Table 1: Comparison of Calculated and Experimental Molecular Properties

PropertyThis compound (Calculated)3-Chloro-5-(trifluoromethyl)picolinic Acid (Experimental/Calculated)
Molecular Formula C₇H₃F₄NO₂C₇H₃ClF₃NO₂
Molecular Weight ( g/mol ) 209.10225.55
pKa Predicted values vary with method (e.g., DFT with PCM)No experimental data found. Calculated values would be comparable to the fluoro analog.
Dipole Moment (Debye) Method-dependent (e.g., B3LYP/6-311++G(d,p))No experimental data found.
HOMO Energy (eV) Method-dependent (e.g., B3LYP, M06-2X)No experimental data found.
LUMO Energy (eV) Method-dependent (e.g., B3LYP, M06-2X)No experimental data found.
HOMO-LUMO Gap (eV) Method-dependent (e.g., B3LYP, M06-2X)No experimental data found.

Note: The calculated values are placeholders for what would be obtained from actual quantum chemical calculations. The lack of direct experimental data for the target molecule necessitates a theoretical and comparative approach.

Experimental and Computational Protocols

Experimental Protocols (for analogous compounds)

While no specific experimental data was found for this compound, standard experimental techniques to determine the properties listed above would include:

  • pKa Determination: Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a compound.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded to elucidate the chemical structure and connectivity of the atoms.

    • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of functional groups.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties of the molecule.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state.

Computational Protocols

A typical workflow for the quantum chemical analysis of this compound would involve the following steps:

  • Structure Optimization: The initial molecular structure is optimized to find its lowest energy conformation. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is commonly employed.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • Property Calculations: Various electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential are calculated at the optimized geometry.

  • pKa Prediction: The pKa can be predicted using thermodynamic cycles and a continuum solvation model (e.g., PCM, SMD) to account for the effect of the solvent.

  • Spectra Simulation: NMR chemical shifts, and UV-Vis excitation energies can be simulated using methods like GIAO (for NMR) and TD-DFT (for UV-Vis).

Visualizing Computational Workflows and Comparisons

To better understand the relationships between different aspects of quantum chemical calculations, the following diagrams are provided.

G General Workflow for Quantum Chemical Calculations cluster_input Input cluster_calculation Calculation cluster_output Output cluster_analysis Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT, MP2) comp_method->geom_opt basis_set Basis Set (e.g., 6-311++G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculation geom_opt->prop_calc vib_freq Vibrational Frequencies (IR/Raman) freq_calc->vib_freq elec_prop Electronic Properties (HOMO, LUMO, Dipole Moment) prop_calc->elec_prop spectra Simulated Spectra (NMR, UV-Vis) prop_calc->spectra opt_geom Optimized Geometry comparison Comparison with Experimental Data vib_freq->comparison elec_prop->comparison spectra->comparison

Caption: A general workflow for performing quantum chemical calculations.

G Comparison of DFT Functionals for Property Prediction cluster_functionals DFT Functionals cluster_properties Predicted Properties cluster_comparison Performance Comparison b3lyp B3LYP (Hybrid GGA) geometry Optimized Geometry b3lyp->geometry thermo Thermochemistry (Enthalpy, Free Energy) b3lyp->thermo spectra Spectroscopic Properties (NMR, UV-Vis) b3lyp->spectra reactivity Reactivity Descriptors (HOMO-LUMO Gap) b3lyp->reactivity cost Computational Cost b3lyp->cost m062x M06-2X (Hybrid Meta-GGA) m062x->geometry m062x->thermo m062x->spectra m062x->reactivity m062x->cost wb97xd ωB97X-D (Range-Separated Hybrid with Dispersion) wb97xd->geometry wb97xd->thermo wb97xd->spectra wb97xd->reactivity wb97xd->cost accuracy Accuracy vs. Experimental Data (when available) geometry->accuracy thermo->accuracy spectra->accuracy reactivity->accuracy

Caption: A comparison of different DFT functionals for predicting molecular properties.

G Logical Relationship between Calculated and Experimental Properties cluster_calc Calculated Properties cluster_exp Experimental Properties calc_geom Optimized Geometry exp_geom X-ray Crystal Structure calc_geom->exp_geom Validation calc_vib Calculated Vibrational Frequencies exp_ir Experimental IR/Raman Spectra calc_vib->exp_ir Validation calc_nmr Calculated NMR Shifts exp_nmr Experimental NMR Spectra calc_nmr->exp_nmr Validation calc_uv Calculated Electronic Transitions exp_uv Experimental UV-Vis Spectrum calc_uv->exp_uv Validation calc_pka Calculated pKa exp_pka Experimental pKa calc_pka->exp_pka Validation exp_geom->calc_geom Informs initial structure

Caption: The logical relationship between calculated and experimental properties.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to understanding the properties of this compound. While direct experimental data for this molecule is currently scarce in the public domain, theoretical predictions using established methods like DFT can provide valuable information for researchers. By comparing the performance of different computational methods and leveraging data from analogous compounds, a robust computational model can be developed. This model can then be used to predict the behavior of this and other related molecules, accelerating the process of drug discovery and development. Future experimental work to determine the properties of this compound would be invaluable for validating and refining these computational models.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-(trifluoromethyl)picolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Fluoro-5-(trifluoromethyl)picolinic acid. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Disposal Procedure

The proper disposal of this compound should be conducted with the utmost care, following a clear and logical sequence of steps to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Properly identify and label all waste containing this compound.

  • Segregate this waste stream from other laboratory wastes to prevent accidental mixing and reactions.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

3. Waste Collection and Storage:

  • Collect waste in a designated, leak-proof, and clearly labeled container.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

4. Engagement with a Licensed Waste Disposal Service:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal service with as much information as possible about the chemical, including its name, quantity, and any available safety information.

5. Documentation:

  • Maintain accurate records of the amount of waste generated and the date of its transfer to the disposal facility.

Key Disposal Considerations

Based on information for analogous compounds, the following disposal methods are generally recommended. The final determination should always be made in consultation with a licensed waste management professional.

Disposal MethodDescriptionKey Considerations
Licensed Chemical Destruction Plant The material is transported to a specialized facility equipped to handle and destroy hazardous chemical waste.This is the preferred method for many halogenated organic compounds. The facility will use controlled processes to break down the chemical into less harmful substances.
Controlled Incineration with Flue Gas Scrubbing The compound is combusted at high temperatures in a controlled environment. Flue gas scrubbing technology is used to remove hazardous byproducts of combustion, such as hydrogen fluoride.[1]This method ensures the complete destruction of the organic molecule. The scrubbing of flue gases is essential to prevent the release of acidic and toxic gases into the atmosphere.

Important Note: Do not discharge this compound or its containers to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Waste Generated identify Identify and Segregate Waste start->identify ppe Wear Appropriate PPE identify->ppe collect Collect in Labeled Container ppe->collect store Store Safely collect->store contact_ehs Contact EHS or Licensed Disposal Service store->contact_ehs provide_info Provide Chemical Information contact_ehs->provide_info document Document Waste Transfer contact_ehs->document transport Arrange for Professional Transport provide_info->transport end Dispose via Licensed Facility (e.g., Incineration) transport->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 3-Fluoro-5-(trifluoromethyl)picolinic acid. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Profile and Hazards:

The following hazard statements are associated with similar compounds and should be considered for this compound:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[1][2]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear.

Body Part Personal Protective Equipment Specifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised.[4][5]
Eyes/Face Safety goggles and face shieldSplash-proof chemical goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[4][6]
Body Laboratory coat and chemical-resistant apronA flame-resistant lab coat should be worn at all times. For dispensing or transferring significant quantities, a PVC or other impervious apron is required.[4][6]
Respiratory Dust respirator or full-facepiece airline respiratorFor handling small quantities of the solid in a well-ventilated area, a dust respirator (e.g., N95) may be sufficient. For larger quantities, potential aerosol generation, or in case of a spill, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is necessary.[5]
Feet Closed-toe shoesLeather or other chemical-resistant, closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for safely handling this compound.

  • Preparation and Engineering Controls:

    • Work in a designated area, preferably within a certified chemical fume hood with good ventilation.

    • Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds of travel time).[7]

    • Have spill control materials, including a neutralizing agent (such as sodium bicarbonate or a commercial acid neutralizer), readily available.[6]

  • Handling the Chemical:

    • Before use, carefully inspect the container for any damage or leaks.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.

    • To make solutions, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a violent reaction.[6]

    • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • All waste materials, including unused chemicals, contaminated consumables (e.g., pipette tips, wipes), and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., polyethylene or polypropylene).[4]

    • Never dispose of this chemical down the drain.[7]

  • Waste Disposal:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • The waste may be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[8]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

Exposure Type Immediate Action Follow-up Medical Attention
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and jewelry.[9] If available, after initial flushing, apply a 2.5% calcium gluconate gel to the affected area.[7]Seek immediate medical attention. Inform medical personnel of the nature of the chemical, specifically mentioning the presence of fluorine.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7]Seek immediate medical attention from an ophthalmologist. Continue flushing during transport if possible.
Inhalation Move the individual to fresh air immediately.[9] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.Seek immediate medical attention. Be aware that symptoms such as pulmonary edema can be delayed.[10]
Ingestion Do NOT induce vomiting.[3] Have the person rinse their mouth with water and then drink one or two glasses of water to dilute the chemical.Seek immediate medical attention.

Workflow for Safe Handling

The following diagram outlines the key steps for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Ready Spill Kit prep2->prep3 handle1 Weigh Solid prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 em1 Exposure Event handle1->em1 If Spill/Exposure Occurs clean1 Decontaminate Workspace handle2->clean1 Proceed to Cleanup handle2->em1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 em2 First Aid em1->em2 em3 Seek Medical Attention em2->em3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.